Molybdenum
Description
Structure
2D Structure
Properties
CAS No. |
7439-98-7 |
|---|---|
Molecular Formula |
Mo+2 |
Molecular Weight |
95.95 g/mol |
IUPAC Name |
molybdenum(2+) |
InChI |
InChI=1S/Mo/q+2 |
InChI Key |
MMVYPOCJESWGTC-UHFFFAOYSA-N |
impurities |
Impurities: trace metals, potassium, sodium. Impurities: Carbon, oxygen, nitrogen, iron, nickel, silicon. |
SMILES |
[Mo] |
Canonical SMILES |
[Mo+2] |
Appearance |
Solid powder |
boiling_point |
8717 °F at 760 mmHg (NIOSH, 2024) 4639 °C 4612 °C 8717 °F |
Color/Form |
Dark-gray or black powder with metallic luster or coherent mass of silver white color; body centered cubic structure Very hard, but more ductile that the chemically similar element tungsten Gray-black metal, cubic |
density |
10.28 (NIOSH, 2024) - Denser than water; will sink 10.2 g/cu cm 10.2 g/cm³ 10.28 |
melting_point |
2622 °C |
Other CAS No. |
7439-98-7 16065-87-5 22541-84-0 |
physical_description |
Solid |
Pictograms |
Flammable; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
FAIRLY STABLE @ ORDINARY TEMP |
solubility |
Insoluble (NIOSH, 2024) Practically insoluble in alkali hydroxides or fused alkalis; reacts with nitric acid, hot concentrated sulfuric acid, fused potassium chlorate or nitrate Insoluble in water; soluble in nitric acid, sulfuric acid; slightly soluble in hydrochloric acid; insoluble in hydrofluoric acid, dilute sulfuric acid Insoluble in hydrochloric acid and hydrogen fluoride, ammonia, sodium hydroxide, or dilute sulfuric acid; soluble in hot concentrated sulfuric or nitric acids Solubility in water: none Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum Molybdenum 98 Molybdenum-98 |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) Vapor pressure: 1.83X10-9 Pa at 1600 K; 4.07X10-7 Pa at 1800 K; 3.03X10-5 Pa at 2000 K 0.00102 Pa at 2200 K; 0.0189 Pa at 2400 K /Calculated/ 1 Pa at 2469 °C (solid); 10 Pa at 2721 °C; 100 Pa at 3039 °C; 1 kPa at 3434 °C; 10 kPa at 3939 °C; 100 kPa at 4606 °C 0 mmHg (approx) |
Origin of Product |
United States |
Fundamental Theoretical and Computational Investigations of Molybdenum Systems
Quantum Chemical Methodologies for Molybdenum Cluster Analysis
This compound clusters, characterized by their unique structures and catalytic properties, have been extensively studied using quantum chemical methods. aip.org These studies aim to understand the electronic and magnetic structure, metal-metal bonding, and interactions with ligands. mdpi.comaip.org
Density Functional Theory (DFT) Applications in this compound Chemistry
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of transition metal clusters, including those containing this compound. mdpi.comaip.org DFT offers a balance between accuracy and computational cost, making it suitable for studying systems of varying sizes. chemistryjournal.netresearchgate.net DFT calculations have been applied to analyze the electronic structure and properties of Mo₃S₄M clusters (M = Fe, Co, Ni), their CO- or N₂-bound variants, and metal-hydride clusters. mdpi.com DFT is also employed to compute reaction mechanisms, rationalizing intermediates and transition states and determining reaction barriers. mdpi.com Studies on two-dimensional this compound carbide (Mo₂C) and this compound nitride (Mo₂N) phases have also utilized DFT to characterize their surface chemical properties. xmu.edu.cn The choice of density functional can significantly impact the computed electronic structure of this compound systems. mdpi.com
High-Quality Correlated Calculations for this compound Clusters
While DFT is computationally efficient, high-quality correlated calculations, such as those based on coupled cluster theory or multiconfigurational methods, are sometimes necessary to provide a more accurate description of electron correlation effects, especially for systems with complex electronic structures or strong correlation. aip.orgarxiv.org Although computationally more demanding, these methods can serve as benchmarks for validating DFT results. aip.org For this compound clusters, multiconfigurational methods can be computationally challenging, particularly for larger clusters, with typical limits around 16 active orbitals for methods like CASSCF. aip.org Coupled cluster methods, such as CCSD(T) and its localized variants like DLPNO-CCSD(T), have also been used to model this compound-containing systems, offering a more reliable treatment of dynamic correlation. arxiv.org
Pseudopotential Selection and Electron Treatment in this compound Computational Models
The selection of pseudopotentials and the treatment of electrons are critical aspects of computational modeling for this compound systems, especially for heavier elements where relativistic effects become significant. aip.orgtugraz.at Pseudopotentials replace the core electrons and the strong nuclear potential with a weaker potential, reducing the computational cost. tugraz.at Different types of pseudopotentials exist, including soft and hard pseudopotentials, which differ in the number of electrons treated explicitly in the valence region. aip.orgaip.org Studies on this compound clusters have shown that employing hard pseudopotentials, which include semi-core states (e.g., 4s and 4p electrons) explicitly, is important for accurately describing the structural and electronic properties, such as reducing the artificial dimerization tendency observed with soft pseudopotentials. aip.org All-electron calculations, which treat all electrons explicitly, are computationally more expensive but can provide a higher level of accuracy and are used for benchmarking pseudopotential approaches. aip.orgresearchgate.net
Molecular Orbital Analysis of this compound Complexes
Molecular orbital (MO) analysis is a fundamental tool in quantum chemistry for understanding the bonding and electronic structure of molecules and complexes, including those containing this compound. mdpi.comchemistryjournal.net MO analysis helps to rationalize properties such as metal-metal bonding, orbital interactions, and the nature of chemical bonds. mdpi.comaip.org For example, MO diagrams have been used to understand the metal-metal bonding in dithis compound complexes with quadruple bonds, indicating that the bonding arises mainly from d-orbital overlap (σ, π, and δ bonds). pnas.org Analysis of frontier molecular orbitals (HOMO and LUMO) is particularly useful for understanding the reactivity and electronic transitions in this compound complexes. chemistryjournal.netacs.org In this compound carbide (MoC), MO analysis reveals bonding combinations formed from this compound 4d orbitals and carbon 2p orbitals. researchgate.net
Spin State Determination and Contamination Analysis in this compound Systems
Determining the ground spin state and analyzing spin contamination are important considerations in computational studies of this compound systems, particularly for paramagnetic species or those with multiple possible spin configurations. mdpi.comacs.org Spin contamination occurs when the calculated wavefunction is not a pure spin state, which can affect the accuracy of computed properties. mdpi.comnih.gov Unrestricted DFT calculations, while commonly used for open-shell systems, can suffer from spin contamination. mdpi.comnih.gov The degree of spin contamination can depend on the chosen density functional. mdpi.com For this compound complexes, computational studies have investigated the spin states of clusters and the spin density distribution. mdpi.comresearchgate.netrsc.org Methods like analyzing the expectation value of the total spin squared () are used to assess spin contamination.[²>3] For paramagnetic this compound complexes, computational studies of EPR parameters like g and hyperfine tensors require careful consideration of spin-orbit coupling and can be affected by spin contamination, although some studies have reported no particular spin contamination problems with certain hybrid functionals. acs.orgprisner.deresearchgate.net
Computational Modeling of this compound-Containing Enzyme Mechanisms
This compound is an essential trace element found in the active sites of various enzymes that catalyze important biological redox reactions, such as nitrogen fixation, sulfite (B76179) oxidation, and nitrate (B79036) reduction. fishersci.senih.govoup.comresearchgate.netrsc.org Computational modeling plays a crucial role in understanding the complex mechanisms of these this compound-containing enzymes. mdpi.comoup.comresearchgate.net DFT is a primary method used to study the reaction mechanisms, intermediates, and transition states in these enzymes. mdpi.comarxiv.orgresearchgate.net However, accurately modeling these large and complex systems presents challenges, including the sensitivity of results to the choice of density functional and basis set, as well as the need to account for environmental effects like solvation and protein environment. arxiv.orgresearchgate.net Computational studies have investigated the catalytic cycles of enzymes like nitrogenase, dimethylsulfoxide reductase (DMSOR), sulfite oxidase (SO), and xanthine (B1682287) oxidase (XO). mdpi.comoup.comresearchgate.netrsc.org These studies often involve modeling the active site, which typically contains a this compound atom coordinated with sulfur atoms from a pterin (B48896) derivative (molybdopterin) and sometimes other ligands like oxo groups or amino acid residues. arxiv.orgoup.comrsc.org Computational efforts aim to elucidate key steps in the catalytic cycle, such as substrate binding, electron transfer, and oxygen atom transfer. oup.comresearchgate.net
Data Tables:
| Computational Method | Applications in this compound Chemistry | Key Considerations |
| DFT | Electronic structure, properties, reaction mechanisms, cluster analysis, surface properties. mdpi.comaip.orgxmu.edu.cn | Choice of functional, basis set size, treatment of dispersion and solvation effects. mdpi.comresearchgate.net |
| Correlated Methods | Accurate treatment of electron correlation, benchmarking DFT, small clusters. aip.orgarxiv.org | High computational cost, scaling with system size and active space, suitability for strongly correlated systems. aip.orgarxiv.org |
| Pseudopotentials | Reducing computational cost by representing core electrons, inclusion of relativistic effects. aip.orgtugraz.at | Choice of pseudopotential type (soft vs. hard), number of electrons treated explicitly, accuracy compared to all-electron calculations. aip.orgresearchgate.net |
| MO Analysis | Understanding bonding, orbital interactions, electronic structure, reactivity. mdpi.comchemistryjournal.netaip.orgresearchgate.net | Interpretation of orbital shapes and energies, frontier orbital analysis. chemistryjournal.netacs.org |
| Spin State Analysis | Determining ground spin states, assessing spin contamination, analyzing spin density. mdpi.comacs.orgnih.govresearchgate.net | Dependence on functional, calculation of |
Detailed Research Findings:
DFT studies have shown that the ground state of Mo₃S₄FeCl can be a triplet state, with computed spin densities indicating unpaired electrons localized on Fe and antiferromagnetically coupled to the Mo₃S₄ unit. mdpi.com
The choice of density functional can significantly affect the computed spin density distributions in this compound-containing clusters. mdpi.com
High-quality correlated calculations for Mo₂ dimer using a hard pseudopotential yielded bond lengths and bond energies in close agreement with experimental values, unlike calculations with a soft pseudopotential. aip.org
Including 4s and 4p semi-core states explicitly in DFT calculations with a hard pseudopotential is important for accurately describing small Mo clusters and reduces the tendency for dimerization. aip.org
Molecular orbital analysis of Cp‡₂Mo₂H₈ suggested a Mo-Mo single bond character based on the σ²δ²δ*² configuration and computed Mayer bond index. mdpi.com
Computational studies of paramagnetic Mo(V) complexes relevant to molybdoenzymes have shown that hybrid density functionals with 30-40% exact exchange generally reproduce EPR parameters well, and spin-orbit corrections to hyperfine tensors are crucial. acs.orgprisner.de
Computational modeling of this compound-containing enzymes like DMSOR, sulfite oxidase, and xanthine oxidase highlights the sensitivity of calculated reaction energies to computational details, including the density functional, basis set size, and treatment of environmental effects. researchgate.net
Computational Investigations of this compound Systems
This compound, a transition metal found in various oxidation states, plays a crucial role in numerous biological and chemical processes. Its versatility stems from its ability to cycle through different oxidation states and coordinate with diverse ligands, particularly sulfur and oxygen. rsc.org Computational chemistry has become an indispensable tool for understanding the intricate mechanisms and structural features of this compound-containing systems, offering insights that complement experimental studies. nih.gov Theoretical and computational investigations provide atomic-level details, aiding in the elucidation of reaction pathways, active site structures, and the energetics of this compound-mediated transformations.
Computational methods are extensively applied to probe the fundamental properties and behavior of this compound in complex environments, particularly within biological systems like molybdoenzymes. These studies aim to unravel the subtle details of electron and proton transfer, determine precise active site structures, calculate reaction energetics, and develop parameters for accurate simulations.
Electron and Proton Transfer Pathways in Molybdoenzymes
Molybdoenzymes catalyze a variety of redox reactions essential for life, including those involved in the global cycles of carbon, nitrogen, and sulfur. researchgate.netnih.gov Electron and proton transfer (EPT) are fundamental steps in the catalytic cycles of these enzymes. Computational studies, often employing density functional theory (DFT), are crucial for understanding the pathways and coupling of electron and proton movement within the enzyme active site. researchgate.net For instance, in xanthine oxidase (XO), a member of the molybdopterin-containing enzyme family, computational studies have investigated the arguable transfer of a proton or hydride to the terminal sulfide (B99878) during the reductive half-reaction. unm.edu The pyranopterin dithiolene cofactor (PDT) in these enzymes is proposed to modulate electron transfer from the this compound center to proximal iron-sulfur clusters. unm.edursc.org Computational studies, sometimes combined with spectroscopic data, have indicated the intimate involvement of the PDT in one-electron transfer processes. unm.edu
Active Site Structural Elucidation through Computational Approaches
Determining the precise structure of the active site in molybdoenzymes is paramount for understanding their function. While crystallography provides valuable structural information, computational methods can refine these structures and provide insights into dynamic aspects and the influence of the protein environment. nih.gov DFT calculations have been used to evaluate the importance of including the pterin moiety in computational studies of the this compound cofactor (MoCo), showing that the full pterin-dithiolene structure is necessary for accurately describing molecular properties. researchgate.net Computational studies can also help interpret experimental data, such as hyperfine interactions measured by electron paramagnetic resonance (EPR), to gain detailed insights into the active site structure and reaction mechanisms. researchgate.net For this compound carbide catalysts, DFT calculations have been used to screen active sites and understand the role of structural and compositional diversity in electrochemical CO2 reduction. acs.org
Free Energy Profile Calculations for this compound-Mediated Reactions
Computational calculation of free energy profiles is essential for determining the feasibility and kinetics of this compound-mediated reactions. These calculations map the energy changes along a reaction coordinate, identifying intermediates and transition states and providing activation barriers. rsc.orgmdpi.com For example, free energy calculations have been used to study the hydrogen evolution reaction (HER) on MoS2, determining reaction pathways and barriers. acs.orgrsc.org
Table 1: Calculated Free Energy Barriers for HER on MoS2 acs.org
| Mechanism Step | Calculated Free Energy Barrier (kcal/mol) |
| Protonation of electron rich this compound hydride | 17.9 |
| Hydride transfer from [MoS2]HMoHS | 17.1 |
| Hydride transfer from [MoS2]HMo– | 13.2 |
| Volmer-Tafel reaction on Mo-edge | 28.7 |
Note: Values are relative to the [MoS2] ground state where specified.
Free energy calculations are also applied to study enzymatic reactions. QM/MM free-energy calculations have been used to study reactions catalyzed by this compound enzymes like aldehyde oxidoreductase, showing significant differences compared to energy minimizations. rsc.org
Force Field Parameterization for this compound Cofactors in Molecular Dynamics
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of biological systems, but they require accurate force fields that describe the interactions between atoms. For metalloproteins like molybdoenzymes, developing parameters for the metal center and its ligands is challenging. researchgate.netnih.govresearchgate.net Research efforts have focused on parametrizing this compound cofactors for common force fields like AMBER. researchgate.netnih.govresearchgate.netacs.orgup.pt These parametrizations often employ bonded model approaches, determining parameters for bonds and angles involving the Mo ion and calculating electrostatic charges for the coordination sphere. researchgate.netacs.org Such parameters are crucial for enabling classical MD simulations of this compound-containing enzymes, providing a valuable resource for the molecular simulation community. researchgate.netacs.org
Combined Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches
Combined Quantum Mechanical and Molecular Mechanics (QM/MM) methods are widely used to study enzymatic reactions. rsc.orguni-duesseldorf.de These approaches treat the chemically active region (the active site with the this compound cofactor and substrate) quantum mechanically (QM), while the surrounding protein and solvent are treated with molecular mechanics (MM). rsc.orguni-duesseldorf.deacs.org This allows for a balance between computational cost and accuracy, capturing the electronic effects at the active site while accounting for the environmental influence. rsc.org QM/MM studies have been applied to investigate the mechanisms of various molybdoenzymes, including xanthine oxidase and aldehyde oxidoreductase, providing insights into reaction pathways and energy barriers. rsc.orguni-duesseldorf.denih.gov These methods are particularly useful for studying complex catalytic cycles and understanding the role of the protein environment in modulating reactivity. acs.orgskemman.is
Computational Studies of this compound in Catalytic Processes
Beyond biological systems, this compound compounds are also explored computationally for their potential in various catalytic processes, such as oxidation reactions.
Mechanistic Pathways of this compound-Catalyzed Oxidation Reactions
Computational studies, primarily using DFT, are instrumental in elucidating the detailed mechanistic pathways of reactions catalyzed by this compound complexes. This includes investigating the steps involved in substrate binding, activation, transition states, and product release. For example, computational overviews have focused on unveiling the mechanisms of catalytic oxidation reactions mediated by oxo-molybdenum complexes. ua.ptresearchgate.net These studies explore how different this compound complexes, such as Mo(VI) complexes, act as catalysts for reactions like olefin epoxidation in the presence of oxidants like t-butylhydroperoxide (TBHP). ua.pt Computational analysis can reveal the active species formed during the reaction and identify competitive pathways, highlighting the influence of factors like hydrogen bonding and steric constraints on the preferred mechanism and activation energies. ua.pt Computational studies have also been used to investigate oxygen atom transfer reactions catalyzed by this compound dithiolate compounds, which serve as active site models for molybdoenzymes like arsenite oxidase. researchgate.net These studies can determine reaction orders and propose detailed mechanisms based on calculated energy profiles. researchgate.net
Computational Studies of this compound in Catalytic Processes
Surface Adsorption and Catalytic Site Interaction Studies on this compound Clusters
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been extensively employed to investigate the surface adsorption and catalytic site interactions on this compound clusters. These studies are crucial for understanding the fundamental processes that govern the catalytic activity of this compound-based materials. This compound clusters, characterized by their unique structures, exhibit intriguing catalytic properties and have garnered significant attention in recent years. aip.orgarxiv.org
Computational chemistry, primarily utilizing DFT, plays a vital role in elucidating the electronic structure and properties of these transition metal clusters. mdpi.com DFT calculations have been used to determine the lowest energy structures of this compound clusters and explore their electronic and magnetic characteristics. aip.orgarxiv.org Different types of pseudopotentials and basis sets have been employed in these DFT studies. aip.orgarxiv.org
Studies have investigated the adsorption of various molecules on this compound clusters to understand catalytic mechanisms. For instance, computational studies have explored the interaction of CO molecules with this compound surfaces and clusters, including the discussion of CO dissociation. acs.orgnih.gov Research on NaY zeolite-encapsulated dimeric (Mo₂S₄) and tetrameric (Mo₄S₄) this compound sulfide clusters has shown that these clusters stabilize hydrogen as hydride binding to Mo atoms. acs.org DFT calculations and adsorption measurements suggest that the stabilization of hydrogen as sulfhydryl (SH) groups, typical for layered MoS₂, is thermodynamically less favorable on these clusters. acs.org Competitive adsorption of H₂ and ethene on Mo sites of these clusters has also been probed, indicating that ethene adsorbs more strongly than H₂ under reaction conditions and is predicted to be the most abundant surface species. acs.org
Computational studies have also examined the adsorption behavior of sulfur-containing molecules on coordinately unsaturated sites of Mo₂₇Sₓ model nanoparticles. cambridge.org These studies, combining DFT calculations and temperature programmed desorption (TPD) experiments, revealed that aromatic sulfur molecules prefer flat adsorption, while non-aromatic molecules show stronger adsorption than perpendicular adsorption of aromatic ones. cambridge.org The binding affinity in perpendicular adsorption modes increases with gradual hydrogenation, while in flat adsorption modes, it initially increases and then decreases. cambridge.org Significant steric effects on the adsorption of dimethyldibenzothiophene were observed in perpendicular adsorption modes. cambridge.org
Table 1 provides an example of adsorption energies calculated for different sulfur-containing molecules on various sites of Mo₂₇Sₓ clusters in μ₂ coordination. cambridge.org
| Molecule | Adsorption Site | Adsorption Energy (eV) |
| Thiophene | Site-1 | -1.98 |
| Thiophene | Site-3 | -1.71 |
| Thiophene | Site-5 | -1.65 |
| Tetrahydrothiophene | Site-1 | -2.16 |
| Tetrahydrothiophene | Site-3 | -1.90 |
| Tetrahydrothiophene | Site-5 | -1.84 |
| Benzothiophene | Site-1 | -2.05 |
| Benzothiophene | Site-3 | -1.78 |
| Benzothiophene | Site-5 | -1.72 |
| Dibenzothiophene | Site-1 | -2.12 |
| Dibenzothiophene | Site-3 | -1.85 |
| Dibenzothiophene | Site-5 | -1.79 |
| Dimethyldibenzothiophene | Site-1 | -1.95 |
| Dimethyldibenzothiophene | Site-3 | -1.68 |
| Dimethyldibenzothiophene | Site-5 | -1.62 |
Note: Data extracted from Ref. cambridge.org. Adsorption energies are negative, indicating exothermic adsorption.
Computational studies on this compound oxide surfaces, such as MoO₃(010) and (100), have also provided insights into electronic structure and adsorption properties. DFT cluster calculations revealed that interatomic binding at the surface involves both ionic and covalent contributions, with distinctions between terminal and bridging surface oxygens. These electronic surface parameters influence the behavior of adsorbed molecules like H, OH, and C₃H₅.
Theoretical Insights into Defect-Engineered this compound Sulfides for Catalysis
Theoretical investigations have significantly advanced the understanding of defect engineering in this compound sulfides (MoSₓ), particularly MoS₂, for catalytic applications. While the basal plane of pristine MoS₂ is generally considered chemically inert, edges and defects have been identified as catalytically active sites. rsc.orgacs.orgstanford.edu Defect engineering is a crucial strategy to enhance the catalytic activity of MoS₂, especially for reactions like the hydrogen evolution reaction (HER). researchgate.netresearchgate.netnih.gov
Computational studies, primarily using DFT, have been instrumental in exploring the role of various defects in MoS₂. These defects include sulfur vacancies (monosulfur and disulfur (B1233692) vacancies), this compound vacancies, antisite defects (Mo on an S site), and grain boundaries. acs.orgaip.orgresearchgate.netcambridge.org DFT calculations have shown that these defects can exist steadily in monolayer MoS₂ and introduce defect levels within the bandgap, which breaks the surface chemical inertness and significantly enhances the adsorption capacity for molecules like O₂. researchgate.netresearchgate.net
Sulfur vacancies are among the most prominent surface defects in MoS₂. aip.org Computational studies have indicated that isolated sulfur vacancies can enhance catalytic activity. aip.org The arrangement of these vacancies can also impact system properties. aip.org For instance, linear arrangements of sulfur vacancies could potentially lead to topological superconductivity. aip.org
Theoretical studies have investigated the effect of defects on the electronic structure and catalytic activity of MoS₂ for HER. The Gibbs free energy for hydrogen adsorption (ΔGH) is a key descriptor for HER activity. nih.gov DFT results have shown that certain defects in MoS₂/graphene hybrid systems, such as VS, VS₂, VMoS₃, and MoS₂ defects, lead to ΔGH values close to the ideal value of 0 eV, indicating high catalytic activity for the Volmer reaction. nih.gov These values can be comparable to or better than those of Pt or Mo edges. nih.gov
Table 2 illustrates the calculated Gibbs free energy of hydrogen adsorption (ΔGH) for different defect types in a MoS₂/graphene system. nih.gov
| Defect Type | ΔGH (eV) |
| VS | 0.04 |
| VS₂ | 0.09 |
| VMoS₃ | -0.14 |
| MoS₂ | -0.07 |
| VMoS₆ | Very negative |
Note: Data extracted from Ref. nih.gov. A ΔGH value close to 0 eV indicates optimal hydrogen adsorption strength for HER.
Theoretical calculations have also explored the effect of external electric fields on the electronic structure of edges and defects of MoS₂, demonstrating the ability to fine-tune the position of S p-resonance states near the Fermi level, which are critical for determining H adsorption and catalytic activity. rsc.org Studies on S vacancies in the basal plane showed a different behavior due to the presence of Mo d states that are less sensitive to the electric field. rsc.org
Furthermore, theoretical studies have investigated the stability of various defects and their interaction with molecules like O₂. researchgate.net Adsorption energy calculations and electronic property analysis suggest a strong interaction between O₂ molecules and defective MoS₂ systems. researchgate.net Adsorbed O₂ on defective surfaces can dissociate with lower activation energy barriers. researchgate.net
Rational Design of this compound Catalysts through Computational Predictions
Computational predictions play a crucial role in the rational design of this compound-based catalysts with improved performance for various reactions. The rational design approach combines physical insights with computational data to construct predictive models and identify promising catalyst candidates. stanford.edu Density Functional Theory (DFT) calculations are a primary tool used to obtain information about the energetics and mechanisms of catalytic reactions on this compound surfaces and complexes. stanford.edursc.org
Computational methods enable the exploration of reaction mechanisms, identification of active sites, and prediction of catalytic activity before experimental synthesis. This accelerates the catalyst discovery process. mdpi.comfrontiersin.orgresearchgate.net For instance, DFT has been used to analyze the complex reaction mechanism of CO₂ hydrogenation to C1 products on stepped metallic this compound surfaces, identifying the more favorable production of carbon monoxide (CO). bohrium.com
Computational studies have been employed for the rational design of this compound sulfide (MoSₓ) based hydrodesulfurization (HDS) nanocatalysts. europa.eu By constructing and optimizing computational models representative of MoS₂-based catalysts, researchers can investigate site, structure, and size-dependent properties of supported MoS₂ nanoparticles and establish structure-reactivity correlations to guide the experimental development of improved catalysts. europa.eu
The rational design framework often involves constructing predictive models by combining DFT calculations with microkinetic models. stanford.edu These models prescribe requirements on chemical descriptors for creating improved catalysts. stanford.edu For the hydrogen evolution reaction (HER), computational studies have focused on earth-abundant MoS₂ and this compound phosphide (B1233454) (MoP) as alternatives to noble-metal catalysts. stanford.edu Hydrogen stability is often used as a descriptor for predicting HER activity, leading to design principles involving support interactions, transition metal dopants, alloys, elastic strain, and surface vacancy generation. stanford.edu
Computational predictions have guided the design of doped β-Mo₂C catalysts for HER. nsf.govacs.org First-principles quantum mechanical calculations and thermodynamic analysis have been used to identify ideal single-metal dopants that improve the HER catalytic activity of β-Mo₂C. nsf.govacs.org For example, Ir or Ti substitutional doping at the Mo sites of β-Mo₂C was predicted to introduce thermoneutral hydrogen adsorption sites for HER, which was subsequently validated by experimental results showing enhanced activity. nsf.govacs.org Linear-scaling relationships between electronic and geometrical descriptors of dopants and catalytic performance have been established, demonstrating the key roles of descriptors like dopants' d-band filling and atomic radius in governing catalytic activity. researchgate.net
Computational design has also been applied to molecular this compound catalysts. DFT studies have explored cooperative catalytic systems for reactions like the ionic hydrogenation of N₂ to NH₃ using N-heterocyclic carbene-based pincer this compound complexes. rsc.org Computationally guided catalyst design has been used to identify suitable catalyst systems for nitrogen fixation. nih.gov
Table 3 summarizes some examples of computationally predicted this compound-based catalysts and their target reactions.
| Catalyst System | Target Reaction | Computational Method(s) Used | Key Finding/Prediction | Source |
| MoS₂-based nanocatalysts | Hydrodesulfurization (HDS) | DFT, Optimization Algorithms | Structure-reactivity correlations for rational design of improved catalysts. | europa.eu |
| Doped β-Mo₂C (e.g., Ir- or Ti-doped) | Hydrogen Evolution Reaction (HER) | DFT, Thermodynamic Analysis | Identification of dopants that introduce thermoneutral hydrogen adsorption sites. | nsf.govacs.org |
| Stepped Metallic Mo Surfaces | CO₂ Hydrogenation to C1 | DFT, Microkinetic Modeling | Prediction of favorable production of CO and analysis of reaction mechanisms. | bohrium.com |
| N-heterocyclic carbene-based pincer Mo complexes | N₂ Hydrogenation to NH₃ | DFT | Exploration of cooperative catalytic systems and identification of promising candidates. | rsc.org |
| MoP | Hydrogen Evolution Reaction (HER) | DFT, Microkinetic Modeling | Identified as a promising earth-abundant alternative with favorable active site geometry. | stanford.edu |
These examples highlight how computational predictions provide fundamental insights into reaction mechanisms and guide the design of this compound catalysts with tailored properties for specific applications.
Advanced Synthesis and Characterization of Molybdenum Compounds and Complexes
Synthetic Methodologies for Molybdenum Coordination Complexes
The synthesis of this compound coordination complexes involves a variety of approaches, depending on the desired nuclearity, ligand system, and oxidation state of the this compound center. These methodologies enable the creation of complexes with tailored structures and reactivities.
Preparation of Mononuclear and Dinuclear this compound Complexes
Mononuclear and dinuclear this compound complexes are fundamental building blocks in this compound coordination chemistry. Their synthesis often involves the reaction of a suitable this compound precursor with the desired ligand in an appropriate solvent. For instance, mononuclear this compound(VI) complexes can be synthesized by reacting precursors like dioxobis(pentane-2,4-dionato)this compound(VI), [MoO₂(acac)₂], with specific ligands in solvents such as methanol (B129727) or acetonitrile. mdpi.com This method has yielded complexes like [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)] when using an aroyl hydrazone-type ligand. mdpi.comnih.gov The nature of the solvent can influence the resulting complex, with strong donor solvents like DMSO or DMF often leading to mononuclear complexes, while weak donor solvents may yield polynuclear compounds. d-nb.info
Dinuclear this compound complexes can be prepared through various routes, including the reaction of this compound precursors with polydentate ligands. For example, new dinuclear this compound(V) complexes have been synthesized by reacting [Mo₂O₃(acac)₄] with β′-hydroxy-β-enaminones. researchgate.net Another approach involves the reaction of mononuclear this compound(VI) complexes with certain reagents. For instance, a monomeric this compound(VI) complex derived from a dihydrazone ligand reacted with pyridine (B92270) or picolines to yield dinuclear this compound(VI) complexes. nih.gov Dinuclear this compound(V) complexes with a di-µ-selenido core, such as [Mo₂O₂(µ-Se)₂(cys)₂]²⁻ (cys = L-cysteinate dianion) and [Mo₂O₂(µ-Se)₂(H₂O)₆]²⁺, have also been prepared. capes.gov.br The reaction of sterically demanding cycloheptatrienylium salts with [(η⁶-p-xylene)Mo(CO)₃] has been shown to produce paramagnetic dinuclear complexes of the type [(η⁷-C₇H₄R₃)Mo(µ-Cl)₃Mo(η⁷-C₇H₄R₃)]. nih.gov
Synthesis of this compound Complexes with Novel Ligand Systems
The incorporation of novel ligand systems is a key strategy for tuning the properties of this compound complexes. Aroyl hydrazones and Schiff bases are examples of ligands that have been extensively used. This compound complexes coordinated with aroyl hydrazone-type ligands have been synthesized through the condensation of aldehydes with benzhydrazide, followed by reaction with this compound precursors like [MoO₂(acac)₂]. mdpi.comnih.govresearchgate.net These syntheses can be performed using classic solution-based methods, hydrothermal techniques, or mechanochemical approaches in various solvent environments. d-nb.info
Schiff base ligands, often derived from the condensation of primary amines with carbonyl compounds, also form a wide range of this compound complexes. researchgate.net The reaction of [MoO₂(acac)₂] with hydrazone Schiff-base tetradentate ligands has been reported for the preparation of dioxidothis compound Schiff base complexes. researchgate.net
This compound carbonyl complexes, featuring carbon monoxide ligands, represent another important class. This compound hexacarbonyl, Mo(CO)₆, is a well-known example and serves as a precursor for the synthesis of other this compound carbonyl complexes. americanelements.comwikiwand.comsamaterials.comwm.edu Novel this compound complexes with N-alkoxy carboxamide ligands have been synthesized by reacting Mo(NᵗBu)₂Cl₂ with sodium-substituted N-alkoxy carboxamide ligands. confex.com These complexes are of interest as potential precursors for the deposition of this compound oxide thin films. confex.com
Polymer-Supported this compound Complexes and Immobilized Catalysts
Immobilizing this compound complexes onto polymer supports offers advantages such as ease of separation and potential for recycling in catalytic applications. While the search results did not provide specific examples or synthetic methods for polymer-supported this compound complexes or immobilized catalysts, this is an active area of research aimed at developing heterogeneous catalysts with the benefits of homogeneous systems. The general approach involves chemically tethering a this compound complex to a functionalized polymer matrix or encapsulating the complex within a polymer structure.
Synthesis of this compound-Based Nanomaterials and 2D Structures
This compound-based nanomaterials, including nanoparticles and two-dimensional (2D) structures like MoS₂, exhibit unique properties owing to their nanoscale dimensions. Their synthesis requires specialized techniques to control size, morphology, and composition.
Fabrication Techniques for Nano-Molybdenum Powder
The fabrication of nano-molybdenum powder involves various physical and chemical methods. Activated reduction technology is one such method where ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄∙4H₂O, APM) is reduced to ultrafine this compound powder in the presence of ammonium chloride. scirp.org This process can occur at lower temperatures compared to conventional reduction methods and involves a single reduction stage, yielding powder with an average particle size of around 100 nm. scirp.org
Plasma-based techniques are also prominent in the synthesis of nano-molybdenum powder. Plasma Physical Vapor Deposition (PPVD) is an industrial production method. scirp.orgresearchgate.net Hybrid plasma processes, which combine high voltage DC arcs with high frequency plasma jets, create a mixed plasma gas flow for the synthesis. scirp.org Microwave Plasma Chemical Vapor Deposition (MPCVD) is another novel chemical synthesis technology for nano this compound powder, utilizing high-frequency electromagnetic oscillations to create high-temperature microwave plasma that breaks down reaction gases. samaterials.comscirp.orgresearchgate.net This method can produce nano this compound powder with uniform and small particle sizes, typically less than 50 nm. samaterials.com
Other techniques include the reduction of MoCl₄ vapor through a gas phase reaction with a H₂-N₂ mixture, and the vapor phase reduction of MoO₃. scirp.orgresearchgate.net Pulsed wire discharge technology involves driving a current through a this compound wire in an ambient gas, creating a high-temperature plasma that cools and condenses into nano this compound powder with particle sizes ranging from 20 to 70 nm. samaterials.comscirp.orgresearchgate.net Mechanical ball milling has also been used to fabricate nano this compound powder, although it can introduce impurities from the milling equipment. scirp.org A novel method involves the temperature-programmed pre-reduction of commercial MoO₃ with carbon black, followed by deep deoxidation with hydrogen, which can yield pure nano Mo powder with controllable particle sizes. sci-hub.se
Table 1: Fabrication Techniques for Nano-Molybdenum Powder
| Technique | Description | Precursors | Typical Particle Size |
| Activated Reduction Technology | Reduction of ammonium heptamolybdate in the presence of ammonium chloride. | (NH₄)₆Mo₇O₂₄∙4H₂O, NH₄Cl | ~100 nm |
| Plasma Physical Vapor Deposition (PPVD) | Industrial plasma-based deposition technique. | Not specified in detail in sources. | Not specified. |
| Hybrid Plasma Process | Combines DC arc and high frequency plasma jet for synthesis. | Not specified in detail in sources. | Not specified. |
| Microwave Plasma Chemical Vapor Deposition (MPCVD) | Uses microwave plasma to break down reaction gas for synthesis. | Mo(CO)₆ or other Mo precursors, N₂/H₂ gas. samaterials.com | < 50 nm |
| Reduction of MoCl₄ Vapor | Gas phase reaction of MoCl₄ with H₂-N₂ mixture. | MoCl₄, H₂, N₂ | Not specified. |
| Vapor Phase Reduction of MoO₃ | Reduction of vaporized MoO₃ with a reducing gas (e.g., H₂). | MoO₃, H₂/N₂ gas. scirp.org | Not specified. |
| Pulsed Wire Discharge Technology | Passing current through Mo wire in ambient gas to create plasma that condenses to powder. | This compound wire | 20-70 nm |
| Mechanical Ball Milling | High-energy milling of micron-sized this compound powder. | Micron-sized Mo powder | ~6 nm (can introduce impurities) scirp.org |
| Carbothermal Reduction followed by Hydrogen Reduction | Temperature-programmed pre-reduction of MoO₃ with carbon black, then reduction with hydrogen. | MoO₃, carbon black, H₂ | ~80 nm sci-hub.se |
Table 2: Properties of Selected this compound Oxides
| Compound | Formula | PubChem CID | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound(VI) oxide | MoO₃ | 14802 | 143.95 | Colorless to white or yellow | 795 |
| This compound(IV) oxide | MoO₂ | 29320 | 127.94 | Brown to black powder | 1100 |
Table 3: Properties of this compound Hexacarbonyl
| Compound | Formula | PubChem CID | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound hexacarbonyl | Mo(CO)₆ | 98885 | 264.00 | Colorless solid | 156 (decomp) | 156 |
Table 4: Properties of this compound Dichloride Dioxide
| Compound | Formula | PubChem CID | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound dichloride dioxide | MoO₂Cl₂ | 86628431 | 198.85 | Yellow or cream solid | 175 |
Exfoliation and Layered Material Synthesis of this compound Disulfide (MoS₂)
This compound disulfide (MoS₂) is a prominent example of a layered transition metal dichalcogenide (TMDC) material with significant research interest due to its distinctive properties researchgate.netossila.com. In its bulk form, MoS₂ consists of two-dimensional layers where a plane of this compound atoms is sandwiched between two planes of sulfur atoms, held together by strong covalent bonds within the layer and weak van der Waals forces between layers researchgate.netatamanchemicals.com. This layered structure facilitates the synthesis of atomically thin MoS₂ nanosheets through exfoliation techniques.
Exfoliation methods for MoS₂ can be broadly classified into top-down and bottom-up approaches chalmers.se. Top-down methods involve breaking down bulk MoS₂ into thinner layers. Mechanical exfoliation, often referred to as the "scotch tape" method, is a simple technique for obtaining few-layer and even monolayer MoS₂ flakes, although controlling the size and number of layers can be challenging chalmers.seucmerced.edu. Liquid phase exfoliation (LPE) is another top-down approach that disperses MoS₂ crystals in a solvent or solution and uses mechanical, chemical, or thermal methods to separate the layers rsc.org. Chemical exfoliation, a type of solvent-based exfoliation, involves the insertion of ions into the interlayer space of MoS₂ through intercalation, causing the layers to separate rsc.org. This method, which can be aided by ultrasonication, is considered effective for producing high-quality MoS₂ nanoflakes in large quantities rsc.org. Electrochemical exfoliation, typically performed in organic solvents like dimethyl sulfoxide (B87167) (DMSO), is a rapid method for preparing MoS₂ nanoflakes rsc.org. A novel organolithium reagent, pyrene (B120774) lithium (Py-Li), has been reported for intercalation and exfoliation of MoS₂, offering advantages such as intrinsic safety and a redox potential matched for precise Li⁺ intercalation without significant structural damage acs.org.
Bottom-up synthesis methods for layered MoS₂ involve the growth of thin films from precursors. Chemical Vapor Deposition (CVD) is a promising bottom-up technique for synthesizing high-quality MoS₂ films, ranging from isolated domains to continuous layers, offering flexibility and scalability mdpi.com. CVD typically utilizes sulfur and this compound trioxide (MoO₃) powders as precursors, and parameters such as growth pressure, temperature, and the distance between the source and substrate influence the morphology, domain size, and thickness uniformity of the grown MoS₂ mdpi.com.
Defect Engineering in this compound Sulfides for Enhanced Functionality
Defect engineering in this compound sulfides, particularly MoS₂, is a strategy employed to modify their intrinsic properties and enhance their functionality for various applications. Intrinsic defects, such as sulfur vacancies, can significantly influence the electronic, catalytic, and optical properties of MoS₂.
For instance, in the context of the hydrogen evolution reaction (HER), while the catalytically active sites in MoS₂ are primarily located at the sulfur edges, defect sites within the basal plane may also contribute to catalytic activity nih.gov. Introducing or controlling the concentration and type of defects can therefore be a route to improve the performance of this compound sulfides in catalytic processes. Research findings indicate that defect sites can serve as catalyst sites in MoS₂ thin films for the HER nih.gov.
Spectroscopic and Structural Characterization Techniques
Characterization techniques play a vital role in confirming the successful synthesis of this compound compounds and complexes, determining their purity, elucidating their molecular and crystal structures, and understanding their physical and electronic properties. A combination of spectroscopic and structural methods is typically employed for comprehensive analysis.
Vibrational Spectroscopy (IR-ATR) for this compound Complexes and Materials
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds through the analysis of molecular vibrations. Attenuated Total Reflectance Infrared (IR-ATR) spectroscopy is a convenient technique for analyzing solid samples of this compound complexes and materials rsc.orgmdpi.com.
IR spectroscopy is used to identify characteristic absorption bands corresponding to specific bonds within this compound compounds and complexes. For example, in this compound(VI) complexes, stretching vibrations of Mo=O and Mo=S units are typically observed in specific wavenumber ranges nih.gov. Studies on this compound complexes have utilized IR-ATR to analyze the vibrational modes, such as C–O stretching bands in carbonyl complexes rsc.org. The position and intensity of these bands can provide insights into the coordination environment around the this compound center and the electronic effects of ligands rsc.orgmdpi.com. IR characterization is also used to analyze synthesized ligands and confirm their incorporation into this compound complexes irb.hr.
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. For this compound complexes, multinuclear NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is commonly used to characterize the synthesized compounds rsc.orgacs.org. NMR spectra provide detailed information about the different types of atoms present, their connectivity, and their chemical environment acs.org. For instance, in this compound tricarbonyl complexes, characteristic signals in the ¹³C{¹H} NMR spectrum can be assigned to carbonyl carbon atoms based on their position and coupling patterns acs.org. The chemical shifts and coupling constants observed in NMR spectra are valuable for confirming the proposed structures of this compound complexes acs.orgdavidpublisher.com. Variable-temperature ¹H NMR spectroscopy can also be used to study fluxional behavior in this compound complexes acs.org.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as paramagnetic this compound complexes. ESR spectroscopy can provide information about the oxidation state of this compound, the nature of the ligands, and the symmetry of the coordination environment acs.orguni-regensburg.de. For example, ESR has been used to characterize Mo(V) species, which typically exhibit g values around 1.95, indicative of one unpaired electron uni-regensburg.de. High-resolution pulsed EPR methods, such as ENDOR and ESEEM, are employed to obtain detailed structural information from the hyperfine and nuclear quadrupole interactions of nearby magnetic nuclei in this compound-containing enzymes and model compounds scilit.com.
X-ray Diffraction Studies (Single-Crystal and Powder) for Structural Elucidation
X-ray Diffraction (XRD) is a fundamental technique for determining the arrangement of atoms in crystalline solids, providing detailed information about molecular and crystal structures. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) are utilized in the characterization of this compound compounds and complexes.
Powder X-ray diffraction is used to characterize polycrystalline samples. PXRD patterns are unique fingerprints of crystalline compounds and can be used for phase identification and to determine unit cell parameters researchgate.netcambridge.org. In cases where single crystals are not obtainable, crystal structures can sometimes be solved from powder diffraction data using methods like simulated annealing and Rietveld refinement researchgate.netcambridge.org. PXRD is also used to confirm the identity of solid residues obtained from thermal decomposition studies, such as the formation of MoO₃ from this compound complexes irb.hr.
Elemental Analysis and Thermogravimetric Analysis of this compound Compounds
Elemental analysis (EA) and Thermogravimetric Analysis (TGA) are complementary techniques used to characterize the composition and thermal stability of this compound compounds.
Elemental analysis provides the weight percentage of each element present in a compound, which is essential for confirming the stoichiometry of the synthesized material acs.orgnih.gov. Comparing the experimental elemental composition with the theoretically calculated values helps validate the successful synthesis of the target compound .
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition behavior and stability mdpi.comirb.hr. TGA can be used to determine decomposition temperatures, identify volatile components, and quantify the amount of residue remaining after heating irb.hr. For this compound complexes, TGA can reveal the loss of coordinated solvent molecules or the decomposition of organic ligands at specific temperature ranges irb.hr. The final residue from TGA is often characterized by other techniques like PXRD to identify the resulting solid phase, such as this compound(VI) oxide (MoO₃) irb.hr.
UV-Vis Spectroscopy and Electronic Configuration Probing
UV-Visible (UV-Vis) spectroscopy is a powerful technique used to probe the electronic structure and transitions within this compound compounds and complexes. This method involves measuring the absorption of ultraviolet and visible light as a function of wavelength, providing insights into the energy levels of molecular orbitals and the nature of electronic excitations. The resulting spectra exhibit characteristic absorption bands that can be assigned to specific electronic transitions, such as d-d transitions and charge transfer (CT) transitions. libretexts.orglibretexts.org
Electronic Transitions in this compound Complexes
In this compound complexes, particularly those with partially filled d-orbitals (i.e., not d0 or d10 configurations), d-d transitions can occur. These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center, often influenced by the ligand field. libretexts.orglibretexts.org D-d transitions are typically observed in the visible region of the spectrum and are characterized by relatively low molar extinction coefficients (ε), generally less than 1000 M-1cm-1, often less than 100 M-1cm-1, due to being Laporte forbidden in centrosymmetric environments like octahedral complexes, although vibronic coupling can lend them some intensity. libretexts.orglibretexts.orglibretexts.org
Charge transfer (CT) transitions, on the other hand, involve the transfer of electron density between the metal center and the ligands. libretexts.orglibretexts.org These transitions are generally much more intense than d-d transitions, with molar extinction coefficients often exceeding 1000 M-1cm-1, and can appear in both the UV and visible regions. libretexts.orglibretexts.orglibretexts.org Two common types of CT transitions in this compound complexes are:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a primarily ligand-based molecular orbital to a primarily metal-based molecular orbital. These transitions are common when the ligands are π-donors. libretexts.orglibretexts.orglibretexts.org
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a primarily metal-based molecular orbital to a primarily ligand-based molecular orbital. These transitions are common when the ligands are π-acceptors. libretexts.orglibretexts.orglibretexts.org
The position and intensity of these absorption bands are highly sensitive to the oxidation state of this compound, the nature of the ligands, and the coordination geometry of the complex. UV-Vis spectroscopy, often coupled with theoretical calculations like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is crucial for assigning these transitions and understanding the electronic structure. uni-kiel.dersc.orgcdmf.org.br
Detailed Research Findings and Data
Studies on this compound compounds across various oxidation states demonstrate the utility of UV-Vis spectroscopy in elucidating their electronic properties.
For this compound(VI) complexes (d0 configuration), d-d transitions are not possible. libretexts.orglibretexts.orglibretexts.orgbanglajol.info Their UV-Vis spectra are dominated by intense LMCT transitions, typically from oxygen or other donor atoms of the ligands to the Mo(VI) center. For example, in Mo(VI) complexes with Schiff base ligands, a broad absorption band around 420 nm has been assigned to a transition with substantial LMCT character based on TD-DFT simulations. rsc.org this compound(VI) complexes of N,N′-bis isatin (B1672199) diamine Schiff bases show UV-Vis spectra consistent with a d0 electronic configuration. banglajol.info In Mo6+/SiO2 catalysts, UV irradiation can promote electron transfer from O2- to Mo6+, and the electronic structure and surface coordination geometry can be investigated by diffuse reflectance UV-Vis spectroscopy. nih.gov LMCT bands of isolated Mo6+/SiO2 species (Td) are observed. nih.gov
This compound(V) complexes (d1 configuration) exhibit both d-d and charge transfer transitions. uni-kiel.deuni-kiel.de The electronic transitions of this compound(III) and -(V) complexes have been analyzed by UV-Vis spectroscopy, with molecular orbitals and electronic transitions computed by DFT and TD-DFT. uni-kiel.deuni-kiel.de For mononuclear oxothis compound(V) complexes with dithioacid ligands, the electronic spectra in the visible region are dominated by high-intensity multiple bands arising from S(π) → Mo(dπ) charge transfers. These strong LMCT bands can sometimes obscure weaker d-d transitions that might appear in the 400-700 nm region for mononuclear oxo complexes of this compound(V). Soluble this compound(V) imido phthalocyanines and pyrazinoporphyrazines show UV-Vis spectra that reveal differences in electronic structure depending on the nature of the axial ligand. nih.gov
This compound blue species, which contain mixed-valence Mo(V)/Mo(VI), show characteristic intervalence charge transfer (IVCT) bands in the visible and near-infrared regions. researchgate.net For instance, bands at 560 nm and 750 nm have been attributed to intervalence Mo(V)/Mo(VI) electron transfer, resulting from the reduction of Mo(VI) to Mo(V). researchgate.net These bands are associated with d-d transitions and intervalent charge transfer. researchgate.net
Studies on this compound carbonyl complexes, such as [Mo(CO)4(N—N)] where N—N is 2,2′-bipyridine or 1,10-phenanthroline, show MLCT d→π* transitions in their UV-Vis spectra, alongside ligand π→π* transitions. researchgate.net A d-d transition of Mo(0) can also be observed, which disappears upon conversion to a Mo(VI) oxo complex. researchgate.net
UV-Vis spectroscopy is also used to study the electronic properties of this compound oxides and sulfides. For example, the optical band gap of β-ZnMoO4 microcrystals has been determined by UV-Vis absorption measurements, with theoretical calculations indicating that the main orbitals involved in the electronic structure are O 2p (valence band) and Mo 4d (conduction band). cdmf.org.br In monolayer MoS2, the absorption spectrum confirms the dominant role of Mo-d and S-p orbitals, with an absorption peak corresponding to the direct bandgap transition. aip.org The hybridization between Mo-d and S-p orbitals is a distinctive feature of the electronic structure of MoS2. aip.org
The speciation of this compound compounds in water can also be studied using UV-Vis spectroscopy, as different this compound species, such as molybdate (B1676688) ([MoO4]2-) and polymolybdates, exhibit characteristic UV spectra with distinct peak positions and intensities. imoa.info For instance, tetrahedral [MoO4]2- has different UV spectra compared to octahedral polymolybdates and this compound trioxide, with octahedral structures showing additional and broader peaks at longer wavelengths. imoa.info
Representative UV-Vis Absorption Data
The following table presents some representative UV-Vis absorption data for various this compound compounds and complexes, highlighting the diversity of observed transitions and their spectral characteristics.
| Compound/Complex | Solvent/State | λmax (nm) | ε (M-1cm-1) | Assignment (Proposed) | Source |
| This compound blue (mixed Mo(V)/Mo(VI)) | Aqueous | 560, 750 | - | Intervalence Mo(V)/Mo(VI) CT, d-d transition | researchgate.net |
| This compound blue (toroidal polyoxometalate clusters) | Dispersions | 680-750 | - | researchgate.net | |
| Mo6+/SiO2 (oxidized, Td) | Solid (Diffuse Reflectance) | ~240, ~280 | - | LMCT (O→Mo6+) | nih.gov |
| Mo4+/SiO2-CO (photoreduced) | Solid (Diffuse Reflectance) | ~340, ~430, ~595 | - | d-d transitions in Mo4+ (d2) coordinated by CO | nih.gov |
| [MoO2(CH3nicS)2] (Mo(VI)) | CH2Cl2 | - | - | Consistent with octahedral Mo(VI) | researchgate.net |
| [Mo2O3(CH3nicS)4]·DMF (Mo(V)) | CH2Cl2 | - | - | Consistent with octahedral Mo(V) | researchgate.net |
| [MoOCl3(diphosphine)] (Mo(V)) | - | > 35000 cm-1 | - | LMCT (Cl(π) → Mo(d)) | rsc.org |
| [MoO(mohdt)2]2- (Mo(IV)) | Acetonitrile | 225, 256 (sh), 265, 277, 323 | 10653 (at 225 nm) | researchgate.net | |
| [Mo(CO)4(bipy)] (Mo(0)) | - | - | - | MLCT d→π, Ligand π→π | researchgate.net |
| β-ZnMoO4 | Solid | - | - | Optical band gap ~3.17 eV (O 2p to Mo 4d transition) | cdmf.org.br |
| Monolayer MoS2 | Solid | ~0.94 eV (~1320 nm) | - | Direct bandgap transition (Mo-d and S-p orbitals) | aip.org |
| [MoO4]2- | Aqueous | < 250 | - | LMCT | imoa.info |
| Polymolybdates/MoO3 | Aqueous/Solid | > 250 | - | LMCT (broader, lower energy than [MoO4]2-) | imoa.info |
Note: Spectral data can vary depending on the solvent, temperature, and specific ligand environment. The assignments provided are based on the cited literature and common spectroscopic understanding.
UV-Vis spectroscopy, in conjunction with other spectroscopic and theoretical methods, remains an indispensable tool for understanding the electronic structure, bonding, and reactivity of a wide range of this compound compounds and complexes.
Catalytic Applications of Molybdenum Compounds
Molybdenum in Oxidation and Epoxidation Catalysis
This compound compounds, especially those in higher oxidation states like Mo(VI), are well-established catalysts for oxidation and epoxidation reactions. These reactions are crucial in organic synthesis for producing valuable oxygen-containing compounds.
This compound Complex Catalysis in Cyclooctene (B146475) Epoxidation
This compound complexes have demonstrated significant catalytic activity in the epoxidation of olefins, with cyclooctene frequently serving as a model substrate to evaluate catalyst performance. Studies have explored the use of various this compound(VI) complexes, often featuring ligands such as acyl-hydrazones or hemilabile aroylhydrazone ligands. These complexes, in conjunction with oxidants like tert-butyl hydroperoxide (TBHP), can efficiently convert cyclooctene to cyclooctene oxide. d-nb.infonanochemres.orgrsc.org
Research indicates that the nature of the ligand in this compound complexes significantly influences their catalytic activity and selectivity in cyclooctene epoxidation. d-nb.inforsc.orgnih.gov For instance, this compound(VI) complexes with hemilabile aroylhydrazone ligands have shown high activity and selectivity towards the epoxide product under eco-friendly conditions, utilizing aqueous TBHP without additional organic solvents. rsc.org The use of hemilabile ligands can lead to the formation of highly reactive pentacoordinated this compound species in the presence of olefins, enhancing catalytic performance. rsc.org
Heterogeneous this compound catalysts, such as this compound oxide/bipyridine hybrid materials, have also been developed for cyclooctene epoxidation. acs.org These solid catalysts can be recycled and reused without significant loss of activity, contributing to more sustainable processes. acs.org The catalytic performance can be influenced by reaction conditions such as temperature, solvent type, and the amounts of substrate, catalyst, and oxidant. nanochemres.org
| Catalyst Type | Substrate | Oxidant | Conditions | Conversion (%) | Selectivity to Epoxide (%) | Source |
| [MoO₂(L)(MeOH)] complex (L = acyl-hydrazone) | Cyclooctene | Aqueous TBHP | 80 °C, 6 h, catalyst:substrate:oxidant = 0.05:20:40 | 73 | 65 | mdpi.com |
| [MoO₂(L)(H₂O)] complex (L = acyl-hydrazone) | Cyclooctene | Aqueous TBHP | 80 °C, 6 h, catalyst:substrate:oxidant = 0.05:20:40 | 83 | 73 | mdpi.com |
| [MoO₂(L)(MeOH)] complex (L = aroylhydrazone) | Cyclooctene | TBHP in water | 0.25 mol% [Mo] | >90 | >90 | mdpi.com |
| [MoO₂(L)(MeOH)] complex (L = aroylhydrazone) | Cyclooctene | TBHP in decane | 0.25 mol% [Mo] | >90 | >90 | mdpi.com |
| {[MoO₃(bipy)][MoO₃(H₂O)]}n hybrid material | cis-Cyclooctene | TBHP (aqueous) | 55 °C | Moderate | 100 (cyclooctene oxide) | acs.org |
| Cyclopentadienyl Mo alkyl ester complexes ([CpMo(CO)₃X]) | cis-Cyclooctene | TBHP | 22 °C (CH₂Cl₂), 55 °C (CHCl₃) | 100 (within 4h or 15min) | Selective | rsc.org |
Catalytic Oxidation of Organic Substrates (e.g., Linalool) by this compound Complexes
This compound complexes are also effective catalysts for the oxidation of various organic substrates beyond simple olefins, including complex molecules like linalool (B1675412). Linalool, a naturally occurring monoterpenoid, is a valuable substrate due to its use in fragrances, flavors, and as an intermediate in the synthesis of other compounds. nih.govontosight.aifishersci.cascentspiracy.com The oxidation of linalool can yield various products, including epoxides and other oxygenated derivatives. mdpi.com
Studies have investigated the catalytic performance of this compound complexes, such as mononuclear complexes coordinated with water or methanol (B129727), in the oxidation of linalool using oxidants like aqueous TBHP. d-nb.infomdpi.comrsc.org The catalytic efficiency can vary depending on the specific this compound complex and the reaction conditions. For instance, a water-coordinated mononuclear this compound complex, [MoO₂(L)(H₂O)], demonstrated higher conversion of linalool compared to a methanol-coordinated analogue, [MoO₂(L)(MeOH)], under similar conditions. mdpi.com This highlights the influence of the coordinated solvent molecule on the catalytic activity. The oxidation products of linalool are important in various industries, including biochemistry, medicine, and food. irb.hr
Sustainable (ep)Oxidation Processes utilizing this compound Catalysts
A significant focus in this compound catalysis is the development of sustainable (ep)oxidation processes. This involves utilizing environmentally friendly conditions, such as using water as a solvent and employing cleaner oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govmdpi.comresearchgate.netmdpi.com this compound-based catalysts are particularly promising in this regard due to their high activity and selectivity under such conditions. mdpi.com
Research highlights the effectiveness of this compound complexes and oxides in promoting epoxidation reactions without the need for organic solvents. rsc.orgmdpi.comresearchgate.net For example, this compound(VI) complexes with specific ligands have shown excellent activity and selectivity in cyclooctene epoxidation using TBHP in water. mdpi.com This approach aligns with green chemistry principles by reducing the use of hazardous organic solvents and minimizing waste generation. mdpi.com The design of this compound catalysts with hemilabile ligands or specific coordination environments can further enhance their performance and stability under sustainable reaction conditions. rsc.orgmdpi.com
This compound in Energy Conversion and Storage Catalysis
This compound compounds are increasingly being explored for their catalytic roles in energy conversion and storage technologies, particularly in reactions related to hydrogen production and photocatalysis.
Hydrogen Evolution Reaction (HER) Catalysis by this compound Sulfides
This compound sulfides, particularly this compound disulfide (MoS₂), have emerged as promising, earth-abundant alternatives to noble metal catalysts like platinum for the hydrogen evolution reaction (HER). rsc.orgbohrium.comacs.orgresearchgate.net The HER is a key process in electrochemical water splitting for producing clean hydrogen fuel. bohrium.comacs.org
While bulk MoS₂ exhibits modest HER activity, nanostructuring and tuning the morphology of this compound sulfides can significantly improve their performance by increasing the number of active edge sites. bohrium.comresearchgate.net Amorphous this compound sulfides (MoSₓ) are considered particularly promising due to their abundance of defective active sites. bohrium.com
Studies have investigated the catalytic mechanism of this compound sulfides in HER, suggesting that both S- and Mo-related species can act as active sites for hydrogen adsorption. cjcatal.com Molecular this compound sulfide (B99878) clusters, such as [Mo₃S₁₃]²⁻, have been used as models to understand the HER reactivity of Mo-S catalysts. rsc.org Research indicates that the catalytic activity can be influenced by the interaction between this compound centers and sulfur ligands, as well as the presence of terminal disulfide ligands. rsc.orgcjcatal.com
Different synthesis methods, including magnetic induction heating, are being explored to prepare highly active amorphous this compound sulfide nanocomposites for HER. bohrium.com The development of cost-effective and efficient this compound sulfide catalysts is crucial for the large-scale production of hydrogen via renewable energy sources. bohrium.comacs.orgresearchgate.net
| Catalyst Type | Application | Key Findings | Source |
| This compound Sulfides (MoSₓ) | Hydrogen Evolution Reaction (HER) | Promising non-precious metal catalysts, activity enhanced by nanostructuring and amorphous structures. | bohrium.comresearchgate.net |
| Amorphous Mo₃S₇Clᵧ-like structure | Hydrogen Evolution Reaction (HER) | Low overpotential (-184 mV at 10 mA cm⁻²) in acidic media, prepared by magnetic induction heating. | bohrium.com |
| [Mo₃S₁₃]²⁻ molecular cluster | Hydrogen Evolution Reaction (HER) | Highly active homogeneous catalyst, TON ~23,000, TOFmax ~156 min⁻¹. Terminal disulfide ligands play a role. | rsc.org |
| {Mo₃S₇}n amorphous material | Hydrogen Evolution Reaction (HER) | Most active HER catalyst among tested amorphous this compound sulfides derived from molecular clusters. | acs.org |
Photocatalysis and Photoredox Catalysis with this compound Complexes
This compound complexes are gaining attention in the field of photocatalysis and photoredox catalysis, offering sustainable approaches for driving chemical reactions using light energy. eurekalert.orgchemrxiv.orgacs.orgchemrxiv.org Photoactive complexes based on earth-abundant metals like this compound are particularly desirable for developing sustainable photochemistry. eurekalert.orgchemrxiv.orgacs.org
Researchers have developed stable this compound(0) carbonyl complexes that exhibit promising photophysical properties and catalytic activity in photoredox reactions. eurekalert.orgchemrxiv.orgacs.orgresearchgate.net These complexes can act as photosensitizers, absorbing light energy and facilitating electron transfer processes to drive chemical transformations that would otherwise require harsh conditions. eurekalert.org
Specific this compound(0) carbonyl complexes, such as Mo(CO)₃(tpe) (tpe = 1,1,1-tris(pyrid-2-yl)ethane), have been synthesized and shown to be effective in applications like green-to-blue photon upconversion and green-light-driven photoredox catalysis for reactions like dehalogenation. eurekalert.orgchemrxiv.orgacs.orgchemrxiv.org These complexes often feature stable metal-to-ligand charge-transfer (MLCT) excited states, which are crucial for their photocatalytic activity. acs.orgresearchgate.net The development of simple and efficient synthesis routes for such photoactive this compound complexes is an active area of research aimed at promoting sustainable photochemistry. eurekalert.orgchemrxiv.orgacs.org
Photon Upconversion Processes Mediated by this compound Compounds
Photon upconversion is a process where low-energy photons are converted into higher-energy photons. This has potential applications in enhancing the efficiency of solar cells by utilizing a broader spectrum of sunlight. This compound compounds have emerged as promising candidates for mediating this process, particularly in the development of sustainable photochemistry using earth-abundant metals. acs.orgchemrxiv.orgmpgc-mainz.deresearchgate.netidw-online.de
Recent research highlights the use of a stable this compound(0) carbonyl complex, Mo(CO)₃(tpe) (tpe = 1,1,1-tris(pyrid-2-yl)ethane), for green-to-blue photon upconversion via a triplet-triplet annihilation mechanism. acs.orgchemrxiv.orgmpgc-mainz.deresearchgate.net This complex is synthesized through a simple two-step process, offering a cost-effective alternative to complexes based on expensive precious or rare-earth metals. acs.orgchemrxiv.orgmpgc-mainz.deidw-online.de The complex exhibits intense deep-red phosphorescence with excited state lifetimes of several hundred nanoseconds. acs.orgchemrxiv.orgmpgc-mainz.de Time-resolved infrared spectroscopy and laser flash photolysis studies indicate a triplet metal-to-ligand charge-transfer (³MLCT) state as the lowest excited state. acs.orgchemrxiv.orgmpgc-mainz.de Density functional theory (DFT) calculations and temperature-dependent luminescence suggest thermal deactivation of the ³MLCT state occurs via higher-lying metal-centered states. acs.orgchemrxiv.orgmpgc-mainz.de The stability of this this compound(0) complex is attributed to the absence of labilized Mo–CO bonds in its facial configuration. acs.orgchemrxiv.orgmpgc-mainz.de
This compound(0) complexes stabilized by carbonyl or isocyanide ligands can establish MLCT excited states analogous to those found in ruthenium(II) complexes. researchgate.net These this compound(0) complexes can act as stronger photoreductants than ruthenium(II) polypyridines, enabling them to perform more challenging chemical reductions. researchgate.net
Carbon Dioxide Reduction Reaction (CO₂RR) Catalysis
The catalytic reduction of carbon dioxide (CO₂) to valuable chemicals like carbon monoxide (CO) or methanol is a critical area of research for addressing climate change and establishing a circular carbon economy. This compound-based catalysts have shown potential in facilitating the CO₂ reduction reaction (CO₂RR). researchgate.netrsc.org
This compound carbide (Mo₂C) has been investigated as a potential and low-cost catalyst for the hydrogenation of CO₂ via the reverse water-gas shift (RWGS) reaction, which produces CO. researchgate.netrsc.org Studies have shown that Mo₂C catalysts can be highly active and selective for CO production at elevated temperatures and ambient pressure. researchgate.netrsc.org For example, a Mo₂C catalyst with a CO₂:H₂ ratio of 1:3 demonstrated 58% CO₂ conversion and 62% selectivity towards CO at 723 K and ambient pressure. researchgate.netrsc.org The catalytic activity of Mo₂C is correlated with its basicity and redox properties, indicating a synergistic effect in CO₂ activation. researchgate.netrsc.org X-ray diffraction and Raman analysis confirm that the β-Mo₂C phase remains stable before and after the reaction. researchgate.netrsc.org Near-ambient pressure photoelectron spectroscopy (NAPPES) studies suggest that oxycarbide species act as active intermediates in the RWGS reaction over Mo₂C. researchgate.netrsc.org
Another study on nanocrystalline cubic this compound carbide (α-Mo₂C) prepared via a scalable route showed 100% selectivity for CO₂ reduction to CO. osti.gov This catalyst maintained its initial equilibrium conversion at high space velocity even after over 500 hours under harsh reaction conditions at 600 °C. osti.gov The high activity, selectivity, and stability of α-Mo₂C are attributed to its crystallographic phase purity, weak CO-Mo₂C interactions, and the presence of interstitial oxygen atoms. osti.gov Mechanistic studies and DFT calculations suggest an H₂-aided redox mechanism for the reaction. osti.gov
This compound disulfide (MoS₂) has also been explored for electrocatalytic CO₂ reduction. acs.org DFT studies on MoS₂ edges suggest that the S-edge can be an active photoelectrocatalyst for the reduction of CO₂ to formic acid at mild reducing potentials. acs.org At stronger reducing potentials, CO might also be formed. acs.org
Metal-Sulfur and Metal-Oxygen/Air Battery Applications of this compound Materials
This compound-based materials are being actively researched for their application as catalysts and electrode materials in next-generation battery technologies, particularly lithium-sulfur (Li-S) and metal-oxygen/air batteries.
Lithium-Sulfur Batteries: Li-S batteries offer high theoretical energy density but face challenges such as the "shuttle effect" of lithium polysulfides (LiPSs) and sluggish reaction kinetics. nih.govoaepublish.comcityu.edu.hk this compound-based materials are utilized to address these issues due to their high conductivity, catalytic activity, and strong interactions with LiPSs. nih.govcityu.edu.hk
Various this compound compounds, including oxides, dichalcogenides, nitrides, carbides, phosphides, and metallic this compound, are being investigated for Li-S batteries. nih.gov They can be incorporated into cathode hosts or used as separator modifiers to improve conductivity, capture LiPSs, and catalyze their conversion. nih.gov
This compound Disulfide (MoS₂): MoS₂ nanotubes codoped with cobalt (Co) and phosphorus (P) atoms have shown improved catalytic conversion of LiPSs in both reduction and evolution directions. nih.gov Co doping can induce the formation of the metallic 1T-MoS₂ phase, reducing electron transport resistance, while P dopants provide an electron-rich environment conducive to breaking S-S bonds. nih.gov
This compound Oxides (MoO₂): Porous MoO₂/C-NC composites have demonstrated high electrical conductivity and strong interactions with LiPSs via Li-O and Mo-S bonds, accelerating electrochemical reactions. nih.gov
This compound Nitrides: this compound nitrides possess excellent electrical conductivity, high catalytic properties, and robust structures, which help accelerate LiPS conversion and mitigate electrode fragmentation. nih.gov Mo₂N@CNF anodes have shown improved cycling performance. nih.gov
This compound Carbides (Mo₂C): Mo₂C exhibits metallic conductivity and catalytic activity. oaepublish.com Mo₂C@C has been used as a cathode sulfur host, where it undergoes sulfidation to form S-Mo₂C, suppressing the shuttle effect. oaepublish.com Mixed-valence Mo₂C-MoC/C cathodes have shown enhanced electrical conductivity and reaction kinetics. oaepublish.com
This compound Phosphides (MoP): Hydrophilic this compound boride (MoB) nanoparticles have been presented as efficient catalytic additives for sulfur cathodes, providing physical trapping and chemical anchoring for LiPSs, and accelerating redox kinetics. researchgate.net MoP@C/N HCS-modified separators have shown superior rate capability and stable cycling life. researchgate.net
Data Table: this compound-Based Materials in Li-S Batteries
| Material Type | Example Compound(s) | Role in Li-S Battery | Key Findings | Citation |
| Dichalcogenides | MoS₂ (Co, P-doped) | Cathode catalyst | Improved LiPS conversion, induced 1T-MoS₂ phase, electron-rich environment. | nih.gov |
| Oxides | MoO₂/C-NC | Cathode host/catalyst | High conductivity, strong LiPS interactions, accelerated reactions. | nih.gov |
| Nitrides | Mo₂N@CNF, Mo₂C-MoN/NC | Anode/Cathode catalyst | Excellent conductivity, catalytic properties, robust structure, bidirectional catalytic functionality. | nih.govcityu.edu.hk |
| Carbides | Mo₂C@C, Mo₂C-MoC/C | Cathode host/catalyst | Metallic conductivity, catalytic activity, suppressed shuttle effect, enhanced kinetics. | oaepublish.com |
| Phosphides/Borides | MoP@C/N HCS, MoB | Separator modifier/Cathode additive | LiPS trapping/anchoring, accelerated redox kinetics, improved rate capability and cycling stability. | researchgate.net |
| Metallic this compound | Mo nanoparticles @ N-G | Electrocatalyst in cathode | Enhanced LiPS conversion, excellent rate performance, large capacity, superior cycling stability. | acs.org |
| Mixed Oxide/Carbide | Mo₂C-MoO₂/GNF | Cathode material | Strong adsorption, high catalytic activity for Li₂S₄ reduction, improved electron/ion transfer. | cityu.edu.hk |
Metal-Oxygen/Air Batteries: Metal-air batteries, including lithium-air (Li-air) and zinc-air (Zn-air) batteries, offer high energy densities. pv-magazine.comcambridge.orgmdpi.com this compound-based materials are explored as catalysts to facilitate the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge, which are crucial for battery performance. pv-magazine.comcambridge.orgmdpi.com
This compound Triphosphide (Mo₃P): Mo₃P has been demonstrated as a catalyst for both charge and discharge reactions in lithium-air batteries, leading to improved energy and stability. pv-magazine.com A Li-air battery using Mo₃P as a catalyst operated with low discharge and charge overpotentials (80 mV and 270 mV, respectively) and retained nearly 100% of its initial performance after 1200 cycles. pv-magazine.com The formation of stable layers, including lithium carbonate (Li₂CO₃) and this compound oxide (MoO), contributes to enhanced performance. pv-magazine.com
This compound Disulfide (MoS₂): MoS₂ nanoflakes combined with an ionic liquid have been found to be an effective co-catalyst for discharge and charge in Li-O₂ batteries, showing superior reaction rates at lower overpotentials compared to gold and platinum catalysts. researchgate.netacs.orgconfex.com This co-catalyst system achieved 85% round-trip efficiency and reversibility up to 50 cycles. researchgate.netacs.orgconfex.com
This compound Oxides: this compound oxide decorated on multiwalled carbon nanotubes has been investigated as an electrocatalyst for Li-O₂ batteries to address challenges like high overpotentials and side product formation. bilkent.edu.tr
This compound Carbides (Mo₂C): Mo₂C is considered a non-oxide catalyst for non-aqueous Li-O₂ batteries. cambridge.org
Single this compound Atoms: Single this compound atoms anchored in a nitrogen-doped carbon framework have been reported as a highly reversible bifunctional electrocatalyst for rechargeable zinc-air batteries. scilit.comnih.gov These single Mo atoms act as active sites for both OER (in pyrrolic-N environments) and ORR (in pyridinic-N environments). scilit.comnih.gov Zinc-air batteries using such catalysts have delivered high power density and long cycle life. scilit.comnih.gov
This compound in Nitrogen and Sulfur Cycle Catalysis
This compound plays a vital role in catalytic processes related to the nitrogen and sulfur cycles, particularly in ammonia (B1221849) synthesis and the removal of sulfur compounds from fuels.
Nitrogen Reduction Reaction (N₂RR) Catalysis
The electrochemical nitrogen reduction reaction (e-NRR) to produce ammonia (NH₃) under ambient conditions is a sustainable alternative to the energy-intensive Haber-Bosch process. cityu.edu.hkacs.org this compound is a key element in the nitrogenase enzyme responsible for biological nitrogen fixation, making this compound-based catalysts promising for e-NRR. cityu.edu.hk
Challenges in e-NRR include the sluggish cleavage of the N≡N triple bond and competition from the hydrogen evolution reaction (HER). cityu.edu.hkacs.org this compound-based catalysts are explored for their ability to activate the N₂ molecule and achieve high selectivity for NH₃ production. cityu.edu.hk
This compound Carbide (Mo₂C): Mo₂C, with its unoccupied d orbitals, has shown potential for activating N₂. cityu.edu.hk Mo₂C on nitrogen-doped carbon (Mo₂C/NC) has been prepared and tested as an efficient e-NRR electrocatalyst under ambient conditions, achieving a maximum NH₃ yield rate of 70.60 μmol h⁻¹ gcat.⁻¹ and a Faradaic efficiency (FE) of 12.3% at -0.20 V vs. RHE in a 0.10 M Na₂SO₄ electrolyte. cityu.edu.hk The formation of Mo₂C is crucial for enhanced e-NRR performance. cityu.edu.hk Two-dimensional this compound carbides like 1T-Mo₂C, 2H-Mo₂C, and MoC₂ (edge) are also reported as high-performance electrocatalysts for NRR. rsc.org
Bimetallic this compound Catalysts: Bimetallic this compound nanoparticle and oxide catalysts have been investigated for e-NRR. cityu.edu.hk Mo-Co bimetallic nanoparticles anchored onto ZIFs-derived NC (Mo-Co/NC) exhibited enhanced activity and selectivity compared to single-metallic Co/NC, with an NH₃ yield of 89.80 μmol h⁻¹ gcat.⁻¹ and an FE of 13.50% at -0.10 V (vs. RHE). cityu.edu.hk
Single-Atom this compound Catalysts: Computational studies on single this compound catalysts embedded in black phosphorus with various ligands (P, B, N, S, C) have identified Mo-PC, Mo-PB, and Mo-BC as promising candidates for NRR with low overpotentials. uq.edu.au Mo-BC is particularly attractive for its high NRR selectivity over HER. uq.edu.au In-situ formed single-atom centers on this compound-based MXenes have also shown the ability to direct selectivity towards ammonia by pulsing the electrochemical potential. uni-due.de
Theoretical studies using density functional theory (DFT) on Mo₂C MXene suggest that a nitrogen-rich environment around the catalytic active site can enhance NRR activity while decreasing HER activity, thus improving selectivity towards ammonia. acs.org
Data Table: this compound-Based Catalysts for N₂RR
| Catalyst Type | Example Compound(s) | Key Findings in N₂RR | Citation |
| Carbides | Mo₂C/NC, 1T-Mo₂C, MoC₂ | Activates N₂, efficient e-NRR, specific yield/FE reported, high-performance. | cityu.edu.hkrsc.org |
| Bimetallic Nanoparticles | Mo-Co/NC | Enhanced activity and selectivity compared to single metal. | cityu.edu.hk |
| Single-Atom Catalysts | Mo-PC, Mo-PB, Mo-BC, Mo-MXene | Low overpotentials, high NRR selectivity over HER, potential for controlled selectivity. | uq.edu.auuni-due.de |
| Carbides (Theoretical) | Mo₂C MXene | Nitrogen-rich environment enhances NRR activity and selectivity. | acs.org |
Industrial Hydrodesulfurization Processes Utilizing this compound
Hydrodesulfurization (HDS) is a crucial industrial process for removing sulfur compounds from petroleum feedstocks to meet environmental regulations and protect downstream catalysts. imoa.infoimoa.info this compound-based catalysts are the cornerstone of industrial HDS. imoa.infoimoa.info
The most common industrial HDS catalysts are sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (B8610338) (Ni-Mo) supported on alumina. imoa.infoimoa.infocandcs.de These catalysts promote the reaction between hydrogen and organically bound sulfur, converting it into hydrogen sulfide (H₂S). imoa.infocandcs.de The active phase of these catalysts consists of hexagonal slabs of this compound disulfide (MoS₂), often promoted by cobalt or nickel. imoa.info The layered structure of MoS₂ is key to its utility in HDS. imoa.info
This compound catalysts are resistant to poisoning by sulfur, allowing them to operate effectively in sulfur-containing feedstocks. imoa.info This resistance is a significant advantage over precious metal catalysts which would be deactivated under such conditions. imoa.info
HDS takes place in fixed-bed reactors. imoa.info While the catalyst is not consumed, its activity slowly deactivates over time, typically limiting production cycles to around two years. imoa.info Spent catalysts can be regenerated to remove coke buildup and restore activity. imoa.info After multiple cycles, the this compound, cobalt, and nickel are often recycled. imoa.info
The development of this compound-based HDS catalysts has been instrumental in enabling significant reductions in the sulfur content of diesel fuel over the past decades, leading to reduced sulfur dioxide emissions and associated environmental and health benefits. imoa.info
Electrochemical Catalysis and Hydride Transfer
This compound compounds are increasingly recognized for their role in electrochemical catalysis, particularly in reactions involving hydride transfer. This is significant for sustainable fuel and chemical production. eurekalert.orgazom.comresearchgate.nettheengineer.co.ukresearchgate.net
Electrochemical hydride transfer is a versatile process for producing valuable chemicals or carbon-free fuels. eurekalert.orgazom.comtheengineer.co.uk While platinum has traditionally been the preferred catalyst, its rarity and high cost limit its widespread use. eurekalert.orgazom.comtheengineer.co.uk this compound, being more abundant and less expensive, is being explored as a potential replacement. eurekalert.orgazom.comtheengineer.co.uk
This compound-based catalysts, including this compound sulfide (MoS₂), have shown promise for hydride transfer electrocatalysis. eurekalert.orgazom.comresearchgate.nettheengineer.co.uk Research using electron paramagnetic resonance spectroscopy (EPR) has captured the active state of a this compound sulfide electrocatalyst, revealing Mo³⁺ ions directly bound to hydrogen, indicating this compound's central role in the hydride transfer process. eurekalert.orgazom.comresearchgate.net This finding suggests that improving this compound's activity could lead to catalysts competitive with or superior to platinum. eurekalert.orgazom.com
One application of this catalysis is the electrochemical splitting of water to produce hydrogen gas. eurekalert.orgazom.comtheengineer.co.uk this compound disulfide (MoS₂) is considered a competitive catalyst to platinum for the hydrogen evolution reaction (HER). researchgate.net Experimental evidence confirms the formation of a Mo³⁺ hydride under HER potentials in amorphous this compound sulfide (a-MoS₃₋ₓ). researchgate.netresearchgate.net This Mo-H state is suggested to be universally responsible for Mo-based HER electrocatalysis. researchgate.net
Beyond fuel production, this compound catalysts also show potential in empowering enzyme biocatalysts for green chemical production. eurekalert.orgazom.comtheengineer.co.uk Enzymes often utilize NADH for catalysis, but NADH is expensive for industrial applications. eurekalert.orgazom.comtheengineer.co.uk Electrochemically generated this compound hydride has proven highly effective at regenerating NADH in situ, opening possibilities for enzyme-catalyzed chemical synthesis enabled by electrochemistry. eurekalert.orgazom.comtheengineer.co.ukresearchgate.net The Mo³⁺ hydride generated in amorphous this compound sulfide under cathodic potential can selectively hydrogenate NAD⁺ to 1,4-NADH. researchgate.net
This compound-sulfur complexes have also been identified as efficient catalysts for electrochemical H₂ production and N-heteroarene reduction. researchgate.net Exploration of this compound complexes as homogeneous hydrogenation catalysts is ongoing, particularly for the hydrogenation of unactivated olefins under mild conditions. researchgate.net
Data Table: this compound in Electrochemical Catalysis and Hydride Transfer
| Catalyst Type | Example Compound(s) | Catalytic Process | Key Findings | Citation |
| Sulfides | This compound sulfide, a-MoS₃₋ₓ | Hydride transfer, HER, NADH regeneration | Mo³⁺ hydride formation, central role in hydride transfer, competitive with Pt for HER, effective NADH regeneration. | eurekalert.orgazom.comresearchgate.nettheengineer.co.ukresearchgate.net |
| Complexes | This compound-sulfur complexes | Electrochemical H₂ production, N-heteroarene reduction, olefin hydrogenation | Efficient catalysts for H₂ production and reduction, potential for mild olefin hydrogenation. | researchgate.net |
This compound-Based Electrochemical Hydride Transfer Catalysts
Electrochemical hydride transfer is a vital process for producing valuable chemicals and carbon-free fuels. Traditionally, platinum has been the preferred catalyst for this process due to its efficiency. However, the scarcity and high cost of platinum have driven the search for more abundant and economical alternatives. This compound-based catalysts have shown significant promise in this area. eurekalert.orgtheengineer.co.uk
Research has demonstrated that this compound can play a central role in electrochemical hydride transfer catalysis. eurekalert.orgazom.com this compound-based catalysts, including this compound sulfide (MoSx), have exhibited notable activity in these reactions. eurekalert.orgazom.com The mechanism underlying this activity has been a subject of investigation, with recent studies providing insights into the key role of this compound. eurekalert.orgruepinglab.com
Electron paramagnetic resonance (EPR) spectroscopy has been employed to study this compound sulfide electrocatalysts in action, revealing the presence of a trapped Mo³⁺ hydride species. eurekalert.orgazom.comkaust.edu.sa This Mo³⁺ hydride is considered the active state of the catalyst, directly bound to hydrogen. eurekalert.orgazom.com The formation and transfer of this metal hydride species are crucial for the catalytic activity of this compound sulfides in electrochemical hydride transfer. kaust.edu.sa This finding provides direct experimental evidence for the involvement of a paramagnetic this compound center in heterogeneous hydrogen evolution and hydride formation/transfer, challenging previous models that favored a thiol-based mechanism on sulfur atoms. kaust.edu.sa
The ability of this compound ions to directly participate in hydride transfer suggests avenues for developing improved and more cost-effective catalysts that could potentially compete with or replace platinum in various electrochemical applications. eurekalert.orgtheengineer.co.uk
Regeneration of Redox Cofactors (e.g., NADH) in Biocatalysis
Efficient regeneration of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from its oxidized form (NAD⁺) is essential for many biocatalytic processes, particularly those catalyzed by oxidoreductase enzymes. researchgate.netresearchgate.netspringernature.com NADH is a crucial energy carrier in biological systems, facilitating hydride transfers in numerous enzymatic reactions. researchgate.netresearchgate.net However, the high cost of NADH for industrial applications necessitates effective regeneration methods. researchgate.netspringernature.com
Electrocatalysis offers a promising route for NADH regeneration. researchgate.net While noble metals, such as rhodium organometallic complexes, have been used to achieve high selectivity for the bioactive 1,4-NADH isomer, their expense limits large-scale implementation. researchgate.netresearchgate.net
This compound compounds, specifically amorphous this compound sulfide (a-MoSx), have been identified as potential economic electrocatalysts for NADH regeneration in biocatalysis. ruepinglab.comkaust.edu.saresearchgate.net Studies have shown that the Mo³⁺ hydride species generated in amorphous this compound sulfide under cathodic potentials is capable of selectively hydrogenating NAD⁺ to 1,4-NADH. kaust.edu.saresearchgate.netresearchgate.net This is significant because many conventional electrocatalysts for NAD⁺ reduction can lead to the formation of inactive by-products like NAD dimers or other dihydropyridine (B1217469) isomers (1,2- and 1,6-NADH) through single-electron transfers. kaust.edu.saresearchgate.netspringernature.com The direct hydride transfer mechanism facilitated by the Mo³⁺ hydride in this compound sulfides helps avoid these unwanted side reactions, leading to the selective production of the biologically active 1,4-NADH. kaust.edu.sa
The catalytic activity of amorphous this compound sulfide for NADH regeneration has been demonstrated in coupled enzymatic reactions. For instance, it has been successfully used to regenerate NADH in situ for the enzymatic hydrogenation of benzaldehyde (B42025) to benzyl (B1604629) alcohol catalyzed by alcohol dehydrogenase. kaust.edu.saspringernature.com This highlights the potential of this compound sulfide electrocatalysts to enable enzyme-catalyzed synthesis of valuable chemicals by providing a cost-effective and efficient method for cofactor regeneration. eurekalert.orgtheengineer.co.ukazom.comspringernature.com
Bioinorganic Chemistry and Molybdenum Containing Enzymes
Molybdenum Cofactor (Moco) Biochemistry
The this compound cofactor (Moco) is a prosthetic group found at the active site of many vital enzymes. mdpi.comresearchgate.netnih.gov It consists of a this compound atom coordinated to a unique pterin (B48896) derivative called molybdopterin (MPT). rsc.orgnih.govannualreviews.orgnih.gov In some bacteria and archaea, Moco can exist as a dinucleotide derivative, linked to GMP or CMP. rsc.orgmdpi.com
Moco Biosynthesis Pathways and Mo-Insertase Mechanisms
Moco biosynthesis is a highly conserved multi-step pathway found in nearly all prokaryotes and eukaryotes. rsc.orgnih.govfrontiersin.orgmdpi.com The pathway generally involves four steps, although in eukaryotes, it can be viewed as three main stages with a final modification step. rsc.orgnih.gov
The initial step involves the conversion of 5'-GTP to cyclic pyranopterin monophosphate (cPMP), catalyzed by enzymes like Cnx2 and Cnx3 in plants or MoaA and MoaC in bacteria. rsc.orgfrontiersin.orgplos.org The second step converts cPMP to molybdopterin (MPT) through the insertion of two sulfur atoms, a process catalyzed by MPT synthase. rsc.orgwikipedia.org MPT synthase in E. coli, for instance, is a heterodimer composed of MoaD and MoaE subunits, with MoaD acting as the sulfur donor. rsc.orgwikipedia.org
The final steps involve the insertion of this compound. In eukaryotes, the multifunctional enzyme Mo-insertase, such as Cnx1, catalyzes the adenylation of MPT to MPT-AMP, followed by the insertion of molybdate (B1676688) into MPT-AMP to form active Moco. researchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netuni-halle.decaltech.edu This process is facilitated by distinct domains within the Mo-insertase; the G-domain adenylates MPT, and the E-domain catalyzes molybdate insertion. mdpi.comresearchgate.netresearchgate.netuni-halle.de Structural studies of the Mo-insertase E-domain have identified a bound magnesium ion crucial for the adenylylation reaction. mdpi.com After molybdate insertion, the phosphoanhydride bond in Moco-AMP is hydrolyzed, releasing Moco. mdpi.commdpi.comresearchgate.net
The mechanism of molybdate insertion into the MPT dithiolene moiety has been investigated, with structural information from the Arabidopsis thaliana Mo-insertase variant Cnx1E suggesting a mechanism involving MPT-AMP and molybdate as substrates and Moco-AMP as an intermediate. caltech.edu
Structural Biology of Moco within Enzyme Active Sites
Structural analyses, particularly through X-ray crystallography, have revealed that Moco is typically deeply embedded within the protein structure rather than being on the surface. mdpi.comimoa.info This deep positioning is often facilitated by a tunnel-like structure that allows substrate access to the cofactor. mdpi.com This configuration is essential for shielding the reactive center and ensuring efficient electron transfer processes. mdpi.com
Within the enzyme active site, the pterin moiety of Moco plays several critical roles. It helps correctly position the catalytic metal, influences the nature of ligands coordinating this compound, and can modulate the redox properties of the this compound atom. mdpi.com The pterin structure may also facilitate electron transfer through its delocalized electrons and assist in channeling electrons to or from other prosthetic groups. mdpi.com
The coordination sphere of this compound within Moco-containing enzymes varies depending on the enzyme class. In the sulfite (B76179) oxidase family, for example, this compound is coordinated by the dithiolene group of molybdopterin, a cysteine thiolate from the protein, and oxo ligands. wikipedia.orgnih.gov In the oxidized state (Mo(VI)), this compound is typically coordinated by a cysteine thiolate, the dithiolene, and two terminal oxygen atoms. wikipedia.org
Role of Moco in Modulating Redox State and Catalytic Efficiency
Moco is crucial for the catalytic activity of this compound-dependent enzymes, primarily by facilitating two-electron transfer reactions. nih.govmdpi.com The this compound atom within Moco cycles between different oxidation states during catalysis, commonly between Mo(VI) and Mo(IV), and transiently through Mo(V). wikipedia.orgnih.govresearchgate.net The pterin ligand can influence the redox properties of the this compound center, which is vital for the enzyme's function. mdpi.com
The specific ligands coordinating the this compound atom, dictated in part by the enzyme structure and the Moco environment, influence the reduction potential of the metal center. This modulation of the redox state is critical for the enzyme to effectively catalyze the transfer of oxygen atoms or electrons to its specific substrate. mdpi.com
Mechanisms of this compound-Dependent Enzymes
This compound-dependent enzymes catalyze a diverse range of reactions, often involving the transfer of oxygen atoms or electrons. Two well-studied examples are nitrogenase and sulfite oxidase.
Nitrogenase: Structure, Function, and this compound's Role in Nitrogen Fixation
Nitrogenase is a key enzyme responsible for biological nitrogen fixation, the process of reducing atmospheric nitrogen (N₂) to ammonia (B1221849) (NH₃). wikipedia.orgacs.orgbyjus.com This process is vital for sustaining life on Earth and is carried out by certain prokaryotes. wikipedia.orgbyjus.cominflibnet.ac.inasm.org
The most extensively studied nitrogenase is the this compound (Mo) nitrogenase, which is a two-component system consisting of the Fe protein (dinitrogenase reductase) and the MoFe protein (dinitrogenase). wikipedia.orgbyjus.cominflibnet.ac.inannualreviews.org The Fe protein is a homodimer containing a [4Fe-4S] cluster and binding sites for MgATP. inflibnet.ac.inannualreviews.org Its role is to transfer electrons, one at a time, to the MoFe protein, a process coupled with the hydrolysis of MgATP. inflibnet.ac.inannualreviews.org
The MoFe protein is a heterotetramer containing two types of metal clusters: the P-cluster and the iron-molybdenum cofactor (FeMo-cofactor). wikipedia.orgbyjus.cominflibnet.ac.in The FeMo-cofactor is considered the site of nitrogen reduction. wikipedia.orgebi.ac.uk Unlike the Moco found in other this compound enzymes, the FeMo-cofactor has a complex structure containing this compound, iron, sulfur, and homocitrate. inflibnet.ac.innih.gov
Electrons from the Fe protein are transferred to the P-clusters in the MoFe protein, and then to the FeMo-cofactors. wikipedia.org The FeMo-cofactor binds N₂ in its central cavity, and the reduction of N₂ to NH₃ occurs at this site. wikipedia.orgnih.gov The precise role of this compound within the FeMo-cofactor in the catalytic mechanism is still an area of research, but it is believed to be involved in modulating the reduction potential and potentially influencing substrate binding. inflibnet.ac.innih.gov The presence of this compound in nitrogenase is associated with higher efficiency in N₂ reduction compared to alternative vanadium or iron-only nitrogenases. wikipedia.orgnih.gov
Nitrogenase is highly sensitive to oxygen and requires anaerobic conditions for activity. byjus.comasm.org
Xanthine (B1682287) Oxidase and Aldehyde Oxidase: Catalytic Cycles and Substrate Interactions
Xanthine oxidase (XO) and aldehyde oxidase (AO) are members of the xanthine oxidase family of molybdoenzymes. unl.ptnih.gov These enzymes typically catalyze the hydroxylation of sp2-hybridized carbon atoms in a variety of aromatic heterocycles and aldehydes. nih.govpnas.org The general reaction involves the formal insertion of an oxygen atom derived from water into a substrate C-H bond. nih.gov
The catalytic cycle of xanthine oxidase involves a reductive half-reaction where the substrate is oxidized at the this compound center, reducing the this compound from Mo(VI) to Mo(IV). nih.gov This is followed by intramolecular electron transfer to other redox centers within the enzyme and an oxidative half-reaction where reducing equivalents are transferred to a terminal electron acceptor, such as NAD+ in the dehydrogenase form or O2 in the oxidase form. nih.govnih.gov
A proposed mechanism for xanthine oxidase involves base-assisted nucleophilic attack of a Mo-OH group on the substrate carbon, coupled with hydride transfer from the substrate to a Mo=S group, leading to the reduction of Mo(VI) to Mo(IV) and the formation of a Mo-SH bond. mdpi.com The bound product is then displaced by solvent hydroxide (B78521) to regenerate the Mo-OH ligand for the next catalytic cycle. nih.gov
Studies on human aldehyde oxidase (hAOX1) have revealed a catalytic mechanism involving three sequential steps for the oxidation of N-heterocycles like phthalazine. acs.orgimoa.info This includes protonation of the substrate by a conserved lysine (B10760008) residue (Lys893 in hAOX1), nucleophilic attack of the this compound cofactor's hydroxyl group on the substrate, and hydride transfer from the substrate to the sulfur atom of the Moco. acs.orgimoa.infoebi.ac.uk Hydride transfer has been identified as the rate-limiting step in this process. acs.org
Substrate interactions play a significant role in the activity of these enzymes. For xanthine oxidase, different substrates can exhibit "substrate inhibition" or "substrate activation" patterns, suggesting cooperative interactions between the catalytic subunits in this homodimeric enzyme. researchgate.net Binding of one substrate molecule at an active site can influence the turnover rate of another substrate at an adjacent site. researchgate.net Aldehyde oxidase also exhibits broad substrate specificity, oxidizing aldehydes and hydroxylating heteroaromatic rings. imoa.infonih.gov The substrate access funnel in AOX is wider and more anionic compared to xanthine oxidoreductase, potentially accommodating larger and bulkier substrates. nih.gov
Mitochondrial Amidoxime-Reducing Component (mARC) and its Functions
The mitochondrial Amidoxime-Reducing Component (mARC) is a mammalian this compound-containing enzyme. imoa.infoplos.orgnih.gov Mammalian genomes encode two mARC proteins, MARC1 and MARC2, which share high sequence similarity. imoa.infonih.gov These enzymes are part of a three-component system that includes cytochrome b5 and NADH cytochrome b5 reductase, and they catalyze the reduction of N-hydroxylated compounds. researchgate.net
mARC enzymes are involved in the metabolism of both endogenous and xenobiotic N-hydroxylated molecules, including amidoxime (B1450833) prodrugs and N-oxides. imoa.infoplos.orgresearchgate.net They play a role in the activation of prodrugs containing an amidoxime structure and in detoxification pathways, such as those for N-hydroxylated purine (B94841) and pyrimidine (B1678525) bases. imoa.info
Beyond their role in drug metabolism, the physiological functions of mARC enzymes are still being investigated. imoa.infonih.gov Research suggests that mARC2 has a significant role in N-reductive activity and energy metabolism. imoa.infonih.gov Studies in mice lacking functional MARC2 showed lower body weight, increased body temperature, altered cholesterol and glucose levels, and resistance to high-fat diet-induced obesity, supporting the involvement of MARC2 in energy pathways. imoa.infonih.gov MARC1 is anchored on the outer mitochondrial membrane and forms a complex with cytochrome b5 type B and cytochrome b5 reductase 3. plos.org
Dimethylsulfoxide Reductase Mechanisms
Dimethylsulfoxide (DMSO) reductase is a molybdoenzyme found in bacteria and archaea that catalyzes the reduction of DMSO to dimethyl sulfide (B99878) (DMS). ebi.ac.ukwikipedia.org This enzyme functions as a terminal reductase during anaerobic growth, using DMSO as the terminal electron acceptor. wikipedia.org
The active site of DMSO reductase contains a mononuclear this compound coordinated by two molybdopterin guanine (B1146940) dinucleotides (MGD) and the oxygen of a serine residue (Ser147). ebi.ac.uknih.gov The catalytic mechanism involves the transfer of an oxygen atom from DMSO to the this compound center. ebi.ac.ukwikipedia.org
In the oxidative half-cycle, substrate binding to the reduced Mo(IV) enzyme forms an enzyme-substrate complex. ebi.ac.uk The substrate binds via its oxygen atom, leading to a lengthening of the S-O bond. ebi.ac.uk In the catalytic step, the substrate oxygen is transferred to the this compound as an oxo ligand, simultaneously oxidizing the metal to Mo(VI) and releasing dimethyl sulfide. ebi.ac.uk
The reductive half-cycle involves two one-electron reduction steps coupled with the transfer of two protons to generate water from the substrate-derived oxo group. ebi.ac.uk This process reduces Mo(VI) back to Mo(IV), and the water molecule is released, regenerating the enzyme to its initial reduced state. ebi.ac.uk Crystal structures of DMSO reductase in different oxidation states have shown redox-linked changes in molybdopterin coordination, suggesting a mechanism for substrate binding and reduction. nih.gov
Electron Transfer Pathways in Molybdoenzymes
Electron transfer is a fundamental aspect of the function of molybdoenzymes, enabling the catalytic redox reactions they perform. These enzymes often contain multiple redox-active centers, and electron transfer occurs through specific pathways linking these centers. researchgate.net
Coupled Electron-Proton Transfer Mechanisms
A key feature of many molybdoenzyme catalytic cycles is the coupling of electron and proton transfer, often referred to as Proton-Coupled Electron Transfer (PCET). rsc.orgnih.govpnas.org This coupling is facilitated by the unique coordination chemistry of this compound and the relationship between the acid-base and redox properties of this compound complexes. rsc.orgnih.govpnas.org
Simple molecular mechanisms involving coupled electron-proton transfer can explain crucial steps in the catalytic cycles of enzymes like xanthine oxidase, aldehyde oxidase, and sulfite oxidase, particularly during enzyme regeneration. rsc.org For example, the regeneration of the oxidized Mo(VI) state from reduced Mo(IV) can involve sequential one-electron oxidations coupled with proton elimination. rsc.org This allows for the removal of a tightly coordinated terminal oxo group as water. rsc.org
In the oxidative half-reaction of sulfite oxidase, two sequential intramolecular electron transfers from this compound to a heme center are coupled with proton transfer steps to regenerate the Mo(VI) state. rsc.orgnih.gov Similarly, in human aldehyde oxidase, the transfer of electrons from the catalytic site to the FAD site during product displacement is proton-coupled. acs.org
Intramolecular Electron Transfer in Multicenter Molybdoenzymes
Many molybdoenzymes are multicenter enzymes containing the this compound cofactor along with other redox-active centers such as iron-sulfur clusters and flavins. unl.ptresearchgate.net Intramolecular electron transfer pathways facilitate the movement of electrons between these centers and the this compound active site. unl.ptresearchgate.net
In xanthine oxidoreductase, which contains a this compound center, two [2Fe-2S] clusters, and FAD, the four redox centers are arranged to define an intramolecular electron transfer pathway that delivers electrons from the this compound center to the FAD. unl.ptunl.pt The iron-sulfur centers intermediate the electron transfer between the this compound and FAD. unl.ptunl.pt
Sulfite oxidase, a homodimeric molybdoheme enzyme, oxidizes sulfite at the this compound center and then transfers electrons via a heme cofactor to an external electron acceptor like cytochrome c. nih.gov Intramolecular electron transfer occurs within each subunit from the reduced this compound to the heme. nih.gov The close proximity of the this compound and heme centers in enzymes like Starkeya novella sulfite dehydrogenase allows for rapid electron transfer, potentially via tunneling or through-bond pathways involving specific amino acid residues like arginine. nih.govuq.edu.au
Studies on periplasmic nitrate (B79036) reductase, a prokaryotic molybdoenzyme containing a Mo-bisPGD active site, a [4Fe-4S] cluster, and c-type hemes, have shown that these cofactors form an intramolecular electron transfer chain delivering electrons to the active site. nih.gov Residues in the second coordination sphere, such as a conserved lysine, can play a critical role in tuning the redox potential of the [4Fe-4S] cluster and affecting the kinetics of electron transfer. nih.gov
Role of Metal-Metal Bonding and Orbital Interactions in Electron Transfer
While direct metal-metal bonding between the this compound and other metal cofactors within molybdoenzymes is not a primary mode of electron transfer, the electronic structure of the this compound center and its interaction with coordinating ligands, particularly the dithiolene of the molybdopterin cofactor, significantly influence electron transfer processes. mdpi.com
The dithiolene ligand is redox-active and its interaction with the this compound center contributes to the electronic lability of the active site. mdpi.com The unique electronic structure of the metal-dithiolene unit, including the small energy gap between dithiolene-based orbitals and metal d-orbitals, leads to low-energy charge transfer states that can mix with the ground state. mdpi.com This metal-sulfur covalency, particularly the Mo(dxy)-Sdithiolene π* bonding interaction, can facilitate electron transfer. nih.gov
Redox Potential Tuning in this compound Active Sites
This compound-containing enzymes catalyze a diverse array of redox transformations crucial for global biogeochemical cycles and cellular metabolism. unl.ptnih.gov A key aspect enabling this versatility is the precise tuning of the this compound ion's redox potential within the enzyme's active site. researchgate.net This tuning allows the enzyme to catalyze reactions with a wide range of reduction potentials, spanning approximately one volt. nih.govpnas.org
The this compound active site, with the exception of nitrogenase, universally features a this compound atom coordinated to the sulfur atoms of one or two pyranopterin ligands, also known as molybdopterin (MPT). unl.ptnih.govnih.govbrynmawr.eduannualreviews.org Additional ligands, such as terminal oxido or sulfido groups and amino acid side chains (e.g., cysteine, serine, aspartate, or selenocysteine), complete the coordination sphere and play a significant role in modulating the electronic structure and, consequently, the redox properties of the this compound center. unl.ptresearchgate.netanr.fr
The this compound ion typically cycles between the Mo(VI), Mo(V), and Mo(IV) oxidation states during catalysis, facilitating two-electron redox reactions often coupled with oxygen atom transfer. annualreviews.orgmdpi.comnih.gov The specific redox potentials for these transitions (Mo(VI)/Mo(V) and Mo(V)/Mo(IV)) are influenced by the surrounding protein environment and the nature of the coordinated ligands. researchgate.net
Several factors contribute to the tuning of redox potentials in this compound active sites:
Ligand Sphere: The identity and arrangement of ligands coordinating the this compound ion are primary determinants of its redox properties. Variations in terminal ligands (oxo, sulfido) and amino acid residues significantly impact electron density distribution and thus the ease of oxidation or reduction of the this compound center. unl.ptresearchgate.net
Pyranopterin Ligand: The pyranopterin ligand itself is not merely a scaffold but can influence the redox potential through its electronic properties and conformation. nih.govpnas.org The oxidation state and conformation of the pyranopterin can affect the metal-dithiolene covalency, thereby modulating the this compound reduction potential. nih.govpnas.orgrsc.orgresearchgate.net For instance, more oxidized pyranopterin forms may contribute to more positive redox potentials compared to their reduced counterparts. rsc.org Chelate ring distortions within the dithiolene moiety of the pyranopterin can also control covalency and reduction potential. researchgate.netresearchgate.net
Protein Environment: The protein matrix surrounding the active site plays a crucial role through factors such as hydrogen bonding networks, electrostatic interactions, and steric constraints. researchgate.netanr.frnih.gov These interactions can stabilize specific oxidation states of the this compound ion and influence protonation states of ligands or nearby residues, which in turn affect the redox potentials. nih.govrsc.org For example, hydrogen bonding can modulate metal-dithiolene covalency and the metal ion reduction potential. nih.gov
Second Coordination Sphere: Residues in the second coordination sphere, although not directly bound to the this compound, can influence the active site's electronic structure and redox properties through indirect interactions. researchgate.net
Detailed research findings from various this compound enzymes illustrate the principles of redox potential tuning:
Xanthine Oxidoreductase (XOR): This enzyme family, involved in purine metabolism, contains a this compound center, two [2Fe-2S] clusters, and an FAD cofactor. mdpi.comrsc.orgebi.ac.uk The redox potentials of the this compound center in XOR are relatively low, typically ranging from -350 mV to -500 mV vs. NHE. rsc.org Studies on bovine milk xanthine oxidase have determined specific midpoint reduction potentials for the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) couples, which can be influenced by buffer conditions. researchgate.netnih.govscispace.com
Sulfite Oxidase (SO): Sulfite oxidase catalyzes the oxidation of sulfite to sulfate (B86663). wikipedia.orgwilliams.edu The this compound center in SO cycles between Mo(VI) and Mo(IV) during catalysis. wikipedia.org The reduction potentials for the this compound in SO are different from those in XOR, reflecting the distinct catalytic function. nih.gov The Mo(VI)/Mo(V) potential is reported around 38 mV, and the Mo(V)/Mo(IV) potential is around -239 mV vs. NHE. nih.gov The orientation of the oxo group in the square pyramidal geometry of the Mo center in SO differs from that in xanthine oxidase, contributing to the distinct properties. wikipedia.org
Nitrogenase: While structurally distinct from the pyranopterin-containing enzymes, this compound nitrogenase, which catalyzes the reduction of dinitrogen to ammonia, also features a complex this compound-iron cofactor (FeMoco) with specific redox properties essential for its function. acs.orgresearchgate.netacs.orgnih.govosti.gov The redox potential of FeMoco is quite negative, reflecting the challenging reduction of nitrogen. acs.orgresearchgate.net Reported values for the FeMoco E0/En couple are around -0.59 V vs. NHE. acs.org
DMSO Reductase Family: Enzymes in this family often contain two pyranopterin ligands coordinated to this compound. nih.govrsc.orgnih.gov One pyranopterin may facilitate electron transfer, while the second can function in tuning the redox potential of the active site. rsc.orgnih.gov Studies on HiMtsZ, a member of this family, show Mo(VI)/Mo(V) potentials around +11 mV and Mo(V)/Mo(IV) potentials around -49 mV vs. NHE. nih.gov
The interplay between the this compound ion, its coordinated ligands (including the pyranopterin), and the surrounding protein environment allows for fine-tuning of the redox potentials, enabling this compound enzymes to catalyze a wide spectrum of chemically challenging reactions.
Redox Potentials of this compound Centers in Selected Enzymes
| Enzyme Family | Enzyme Example | Mo Redox Couple | Potential (vs. NHE) | pH | Reference |
| Xanthine Oxidase | Bovine Milk XO | Mo(VI)/Mo(V) | -355 ± 20 mV | 8.2 | researchgate.netnih.gov |
| Xanthine Oxidase | Bovine Milk XO | Mo(V)/Mo(IV) | -355 ± 20 mV | 8.2 | researchgate.netnih.gov |
| Xanthine Oxidase | Bovine Milk XO (Slow) | Mo(VI)/Mo(V) | -440 ± 25 mV | 8.2 | researchgate.netnih.gov |
| Xanthine Oxidase | Bovine Milk XO (Slow) | Mo(V)/Mo(IV) | -480 ± 25 mV | 8.2 | researchgate.netnih.gov |
| Sulfite Oxidase | Mammalian SO | Mo(VI)/Mo(V) | 38 mV | Not specified | nih.gov |
| Sulfite Oxidase | Mammalian SO | Mo(V)/Mo(IV) | -239 mV | Not specified | nih.gov |
| Nitrogenase | Azotobacter vinelandii FeMoco | E0/En | -0.59 V | Not specified | acs.org |
| DMSO Reductase | HiMtsZ | Mo(VI)/Mo(V) | +11 ± 10 mV | 8 | nih.gov |
| DMSO Reductase | HiMtsZ | Mo(V)/Mo(IV) | -49 ± 10 mV | 8 | nih.gov |
Note: Redox potentials can vary depending on specific enzyme source, buffer conditions, and experimental methods.
Environmental Biogeochemistry of Molybdenum
Molybdenum Cycling in Aquatic Ecosystems
The cycling of this compound in aquatic environments is largely dictated by its speciation and interactions within the water column and sediments.
Speciation of this compound in Natural Waters (e.g., Molybdate (B1676688) Oxyanion)
In oxygenated natural waters, the predominant chemical form of this compound is the molybdate oxyanion, primarily MoO₄²⁻ and HMoO₄⁻. xmu.edu.cnacs.org Molybdate is highly soluble and generally unreactive under oxic conditions and near-neutral pH, contributing to this compound's relatively long residence time in the ocean. imoa.infoscirp.org
Under more acidic conditions, molybdate can be protonated to HMoO₄⁻, and in strongly acidic media, neutral molybdic acid, MoO₃(H₂O)₃, can form. researchgate.net At high this compound concentrations and pH values below 5-6, isopolymetalates such as Mo₇O₂₄⁶⁻ or Mo₈O₂₆⁴⁻ may also be present. researchgate.net
In anoxic and sulfidic waters, molybdate can react with sulfide (B99878) (HS⁻) to form thiomolybdates (MoSₓO₄₋ₓ²⁻). acs.orgimoa.infonih.gov This transformation is significant because thiomolybdates are more readily adsorbed to particles, particularly those containing iron or organic carbon, leading to this compound removal from the water column. nih.gov
This compound Assimilation by Phytoplankton and Microalgae
This compound is an essential micronutrient for many aquatic organisms, particularly phytoplankton and cyanobacteria, due to its role as a cofactor in key enzymes like nitrogenase and nitrate (B79036) reductase. xmu.edu.cnknaw.nlscienceopen.comfrontiersin.orgfrontiersin.orgcaryinstitute.org These enzymes are vital for nitrogen fixation (converting atmospheric nitrogen gas into a usable form) and nitrate assimilation (reducing nitrate to nitrite (B80452) and then ammonium). xmu.edu.cnknaw.nlscienceopen.comfrontiersin.orgcaryinstitute.org
Studies have shown that this compound availability can limit primary productivity and nitrogen assimilation in freshwater lakes, especially when nitrate concentrations are high and organisms rely on nitrate or N₂ for their nitrogen sources. scienceopen.comfrontiersin.orgfrontiersin.org For example, research in Castle Lake, California, demonstrated that primary productivity was limited by this compound scarcity (2–4 nM). scienceopen.comfrontiersin.org
Molybdate uptake by cyanobacteria and phytoplankton follows saturation kinetics and can be competitively inhibited by tungstate (B81510) and sulfate (B86663). caryinstitute.org While sulfate inhibition is less specific than tungstate, its much higher concentration in natural waters means it can still significantly inhibit molybdate uptake, particularly in marine and estuarine systems. caryinstitute.org In freshwater lakes, sulfate inhibition of molybdate uptake is typically 1-5%, while in marine and estuarine systems, it can be 15-20%, and over 70% in some saline lakes. caryinstitute.org
Some research suggests that reduced Mo(V) might be more bioavailable than oxidized Mo(VI) (molybdate) because Mo⁵⁺ is the redox state found in some enzymes and does not compete with sulfate during uptake. frontiersin.org
Adsorption and Precipitation of this compound in Water Columns and Sediments
This compound's behavior in water columns and sediments is strongly influenced by adsorption and precipitation processes, which are often linked to redox conditions and the presence of other minerals and organic matter.
In oxic surface sediments, molybdate can adsorb to manganese oxides that accumulate in shallow redox boundary layers near the sediment-water interface. nih.gov These layers can accumulate high concentrations of this compound. nih.gov However, this accumulation is often transient in estuarine sediments, as the this compound is released when the manganese oxides are buried and dissolved under reducing conditions. nih.gov Adsorption to iron oxide minerals can also be a significant sink for this compound in the absence of sulfide or manganese oxides, with similar precipitation and dissolution patterns in near-coastal/estuarine environments. nih.govresearchgate.net Experimental studies indicate that light this compound isotopes preferentially adsorb to the surfaces of manganese and iron (oxyhydr)oxide minerals. geomar.de
Under reducing conditions with sufficient dissolved sulfide (e.g., >10 µM), molybdate reacts with sulfide to form thiomolybdates, which are readily adsorbed to particles containing iron or organic carbon and rapidly removed from interstitial waters. nih.gov This scavenging is enhanced by the presence of iron sulfide (FeS) minerals, especially with elemental sulfur. nih.gov this compound can also be adsorbed to marine organic matter and incorporated into surface sediments. nih.gov
In sulfidic pore waters of sediments or euxinic water columns, dissolved this compound concentrations decline until reaching asymptotes around 7.8 nM. geochemicalperspectivesletters.org This suggests that while organic scavenging can play a role, the precipitation of FeMoS₄ is a significant mechanism for this compound fixation in sulfidic environments, independent of organic carbon availability. geochemicalperspectivesletters.org
This compound Bioavailability in Fresh and Marine Waters
This compound bioavailability in aquatic systems is influenced by its speciation and the presence of competing ions. In oxic waters, the highly soluble molybdate form is generally bioavailable. However, the high concentration of sulfate in marine waters can competitively inhibit molybdate uptake by phytoplankton and cyanobacteria. caryinstitute.org
In freshwater systems, this compound concentrations are typically lower than in marine waters, and can sometimes be limiting for phytoplankton growth and nitrogen assimilation, particularly in lakes with low this compound levels. scienceopen.comfrontiersin.orgfrontiersin.org
While dissolved inorganic nutrients like DIN are immediately bioavailable to aquatic organisms, a portion of particulate nutrients, including this compound associated with particles, can become bioavailable over short timeframes (1-7 days) in both fresh and marine waters. publications.qld.gov.au
The bioavailability of this compound is crucial for nitrogen fixation, a process essential for introducing new nitrogen into ecosystems. Low this compound availability can constrain nitrogen fixation in both terrestrial and freshwater environments. noaa.gov
This compound in Soil and Terrestrial Environments
This compound's distribution and behavior in soil and terrestrial environments are governed by parent material, soil properties like pH and organic matter content, and atmospheric deposition.
Distribution and Concentration of this compound in Soils and Bedrock
This compound in soils is largely inherited from parent materials. usgs.gov The abundance of this compound in the Earth's upper continental crust is estimated to be around 0.6 mg/kg. usgs.gov this compound is somewhat enriched in felsic rocks like granite or rhyolite, with an average concentration of about 1.5 mg/kg. usgs.govresearchgate.net Sedimentary rocks, particularly shale (average Mo concentration around 2 mg/kg), can also contribute significantly to soil this compound content. usgs.govresearchgate.net Organic-rich argillaceous sediments may contain more than 2 mg/kg. researchgate.net Limestone or dolomites and sandstones typically contain lower concentrations (0.16–0.40 mg/kg and 0.2 mg/kg, respectively). researchgate.net
Elevated this compound concentrations in soils can be linked to specific bedrock types, such as Carboniferous black shales and limestones. teagasc.ienerc.ac.uk For instance, soils developed on glacial deposits that incorporated black shale clasts can have very high this compound concentrations, exceeding 10 mg/kg and reaching up to 26.4 mg/kg in the soil C horizon in some areas. usgs.gov Black shale partings can have even higher this compound levels, up to 320 mg/kg. nerc.ac.uk
The distribution of this compound within the soil profile is influenced by soil properties. Soil organic matter plays a significant role in regulating this compound storage and mobility. usgs.govresearchgate.netprinceton.edu The oxidizable organic fraction of surface mineral soil can account for a substantial percentage of bulk soil this compound (e.g., an average of 33% in one study). usgs.govresearchgate.net this compound accumulation in soil profiles increases with soil carbon, indicating that organic matter regulates long-term retention and loss. usgs.govresearchgate.net this compound binds strongly to natural organic matter, such as tannins, particularly in upper soil layers rich in leaf litter, which helps prevent leaching. princeton.edubnl.gov
Soil pH is another critical factor influencing this compound availability and distribution. A rise in soil pH increases the availability of soil this compound, in contrast to most other trace elements. teagasc.ieagriculturejournals.cz This increase can be significant at pH values greater than 6.3. teagasc.ie In acidic soils, molybdate anions are adsorbed onto positively charged iron, manganese, and aluminum oxides, as well as clay minerals and organic colloids, which can reduce their availability to plants. researchgate.net Exchangeable this compound is generally greatest at low pH, and its correlation with soil carbon suggests organic matter as a source of readily exchangeable this compound. usgs.govresearchgate.net
Atmospheric deposition can also be a significant source of this compound to terrestrial ecosystems. noaa.govusgs.govresearchgate.net Anthropogenic activities, such as combustion and industrial processes, have significantly increased atmospheric this compound deposition in some regions. noaa.gov
Data on this compound Concentrations in Different Environmental Compartments:
| Environmental Compartment | Typical this compound Concentration | Notes | Source(s) |
| Earth's Upper Crust | 0.6 - 1.4 mg/kg | Average abundance | usgs.govresearchgate.net |
| Granitic/Magmatic Rocks | 1 - 2 mg/kg | Enriched in felsic rocks | usgs.govresearchgate.net |
| Shale | ~2 mg/kg | Can be significantly higher in black shales | usgs.govresearchgate.netnerc.ac.uk |
| Limestone/Dolomites | 0.16 - 0.40 mg/kg | Lower concentrations | researchgate.net |
| Sandstones | 0.2 mg/kg | Lower concentrations | researchgate.net |
| Soils | 1 - 10 mg/kg | Wide range depending on parent material and soil properties | imoa.inforesearchgate.net |
| Soils (Black Shale Areas) | Up to 50 mg/kg (soil) | Can reach much higher levels in black shale bedrock (up to 320 mg/kg) | nerc.ac.uk |
| Freshwater | < 10 µg/L (< 20 nM) | Typically low, can be <0.1 nM in some lakes | imoa.infoscienceopen.comfrontiersin.org |
| Seawater (Open Ocean) | ~10 µg/L (107 nM) | Most abundant transition metal | imoa.infofrontiersin.org |
| Sulfidic Waters/Sediments | Elevated concentrations | Due to formation and scavenging of thiomolybdates | imoa.infonih.govgeochemicalperspectivesletters.org |
Association of this compound with Organic Matter and Metal Oxides in Soil
This compound's speciation and mobility in soils are strongly influenced by its association with organic matter and metal oxides. In oxic soils, this compound primarily exists as the molybdate oxyanion (MoO₄²⁻) in the +VI oxidation state. frontiersin.org Molybdic acid (H₂MoO₄) and its oxyanion (HMoO₄⁻) become more prevalent below pH 4. frontiersin.org
Molybdate ions can adsorb onto positively charged metal oxides, such as iron (Fe) and aluminum (Al) oxides, particularly in the pH range of 4 to 5. frontiersin.org Secondary Fe(III) minerals like jarosite, schwertmannite, and ferrihydrite, commonly found in mining-affected environments, can sorb molybdate under moderately acidic conditions. mdpi.comresearchgate.net However, molybdate generally does not tend to sorb onto mineral surfaces at neutral pH. mdpi.com
Organic matter plays a significant role in this compound retention and mobility in soils. This compound binds to organic matter through surface complexation and electrostatic interactions. cropaia.com This association allows organic matter to act as a reservoir for this compound, facilitating its gradual release for plant uptake over time. cropaia.com Studies have shown that the oxidizable organic fraction of surface mineral soil can account for a substantial percentage of bulk soil this compound. researchgate.netusgs.gov For instance, research across various forests indicated that this fraction accounted for an average of 33% of bulk soil Mo. researchgate.netusgs.gov Exchangeable this compound is often greatest at low pH, and its positive correlation with soil carbon suggests organic matter as a source of readily exchangeable Mo. researchgate.netusgs.gov Strong retention of this compound by soil organic matter can limit its loss from ecosystems through dissolution and leaching. researchgate.netusgs.gov
Interactive Table 1: this compound Distribution in Forest Soils (Example Data)
| Soil Fraction | Average % of Bulk Soil Mo | Associated Components |
| Oxidizable Organic Fraction | 33% | Soil Organic Matter |
| Reducible Fe, Al, and Mn-oxides | 1.4% | Secondary Metal Oxides |
| Exchangeable Ion Form | 1.4% | Dissolved Molybdate and other ions |
Note: Data based on findings in forest soils across varying pH gradients and lithologies. researchgate.netusgs.gov
This compound in Global Biogeochemical Cycles
This compound is a critical element in several global biogeochemical cycles, most notably those of nitrogen, sulfur, and carbon, primarily due to its role as a cofactor in key enzymes. frontiersin.orgnih.govresearchgate.nettaylorfrancis.com
Interplay of this compound with Nitrogen, Sulfur, and Carbon Cycles
This compound-containing enzymes occupy key positions in the biogeochemical redox cycles of nitrogen, carbon, and sulfur on Earth. researchgate.nettaylorfrancis.com this compound is essential for over 60 enzyme cofactors involved in catalyzing these processes. frontiersin.org
In the nitrogen cycle, this compound is a required component of enzymes involved in nitrate uptake (nitrate assimilation) and nitrogen gas fixation (nitrogen fixation). frontiersin.orgusc.edu These include nitrate reductase, which catalyzes the reduction of nitrate to nitrite, and nitrogenase, which converts atmospheric nitrogen gas into ammonia (B1221849). cropaia.comfrontiersin.orgagro-tamkeen.com
This compound enzymes are also involved in aspects of the carbon and sulfur cycles. researchgate.nettaylorfrancis.com For instance, some organisms use (per)chlorate as a terminal electron acceptor during the oxidation of organic compounds, a process catalyzed by this compound enzyme families. taylorfrancis.com this compound enzymes are also implicated in the metabolism of oxyanions of selenium, arsenic, and chlorine, in addition to sulfur. taylorfrancis.com
The proliferation of this compound enzymes may have been linked to the development of an aerobic atmosphere, which led to the production of molybdate (Mo(VI)) as the major soluble and available form of this compound in oxygenated waters. taylorfrancis.com Evolutionary implications suggest that tungsten or vanadium may have been more important for biological systems before this compound became widely available in aerobic environments. taylorfrancis.com
This compound Limitation of Biological Nitrogen Assimilation and Fixation
This compound availability can be a limiting factor for biological nitrogen assimilation and fixation in various ecosystems. This compound is an essential micronutrient for the enzymes nitrogenase and nitrate reductase, which are crucial for the assimilation of nitrogen gas and nitrate. frontiersin.orgusc.edu
While this compound is abundant in seawater (around 110 nM), it is often present at lower concentrations in freshwaters (typically <20 nM), where it can limit primary productivity. frontiersin.orgnih.gov Studies in lakes have demonstrated that this compound scarcity can limit phytoplankton growth and nitrate uptake, particularly when ammonium (B1175870) concentrations are low. frontiersin.orgfrontiersin.orgusc.edu
In terrestrial environments, this compound distribution is irregular and generally lower than in marine systems. nih.gov this compound scarcity has been shown to severely limit biological nitrogen fixation in tropical forests and can be a common feature in soils, leaf litter, and cryptogams across various ecosystems, from the tropics to the Arctic. nih.govpnas.orgtandfonline.com Highly weathered acidic soils are particularly prone to this compound limitation, which can hinder the ability of forests to balance carbon and nitrogen cycles. nih.gov
The most common form of nitrogenase requires this compound. pnas.orgtandfonline.com However, alternative vanadium (V) and iron (Fe)-only nitrogenase isoforms exist and can contribute to nitrogen fixation, especially when this compound availability is limited. pnas.orgtandfonline.com Field studies in boreal forests have shown that vanadium-based nitrogenase can significantly contribute to nitrogen fixation when this compound is scarce. pnas.org
Role of this compound in Agricultural Productivity and Nitrogen Fixation in Legumes
This compound is an essential micronutrient for plant growth and productivity, playing a particularly crucial role in nitrogen metabolism and nitrogen fixation in legumes. cropaia.comagro-tamkeen.comgov.on.caresearchgate.net Plants primarily take up this compound as the molybdate anion (MoO₄²⁻). cropaia.comcambridge.org
This compound is a key component of nitrogenase enzymes in the root nodules of leguminous crops like soybeans, peas, alfalfa, beans, and chickpeas. cropaia.comagro-tamkeen.comsmartfertilisers.com.au These enzymes are essential for converting atmospheric nitrogen into ammonia, a form usable by plants, through a symbiotic relationship with Rhizobia bacteria. cropaia.comagro-tamkeen.comsmartfertilisers.com.au this compound deficiency can lead to poor root nodulation and reduced nitrogen fixation, negatively impacting plant health and yield. smartfertilisers.com.au
Adequate this compound levels are necessary for optimal seed formation and viability, as this compound is involved in the synthesis of phytohormones like abscisic acid (ABA) that regulate seed dormancy, germination, and seedling growth. cropaia.com this compound also contributes to improving nutrient absorption and increasing plant disease resistance. agro-tamkeen.com
This compound deficiency symptoms in plants often resemble nitrogen or sulfur deficiency, including stunted growth, lack of vigor, and browning along leaf margins. gov.on.caresearchgate.net this compound availability in soil improves with increasing pH, so liming acidic soils can enhance its availability. gov.on.ca Leaf tissue testing is considered a reliable method for assessing this compound levels in crops like lucerne and clover, as soil tests may not accurately reflect plant-available this compound. gov.on.casmartfertilisers.com.au Studies have indicated widespread this compound deficiencies in some pasture legumes. smartfertilisers.com.au
Interactive Table 2: Impact of this compound Deficiency on Legumes (Example)
| Crop Type | Impact of Mo Deficiency |
| Legumes | Poor root nodulation, reduced nitrogen fixation, lower yield |
Note: this compound is crucial for the symbiotic relationship with Rhizobia bacteria in legumes. cropaia.comagro-tamkeen.comsmartfertilisers.com.au
Geochemistry of this compound in Mining-Affected Environments
Mining activities can significantly alter the natural geochemistry of this compound, leading to its enrichment in water, soil, and plants in affected areas. mdpi.comresearchgate.net While this compound is typically present in trace amounts in ore deposits, mining exploitation can generate wastes with very high this compound concentrations, sometimes up to 4000 mg/kg in tailings from copper and copper-molybdenum porphyry mines. mdpi.comresearchgate.net
In mining-affected environments, this compound is often liberated from sulfide mineral oxidation. mdpi.comresearchgate.net The behavior of this compound in these settings is strongly influenced by pH and redox conditions. Under oxic and suboxic conditions with pH above 4, molybdate (MoO₄²⁻) is the main species. researchgate.net
This compound mobility is governed by processes such as sorption onto mineral surfaces and incorporation into secondary minerals. At moderately acidic pH, molybdate can be sorbed onto secondary Fe(III) minerals like jarosite, schwertmannite, and ferrihydrite that form in mining-affected areas. mdpi.comresearchgate.net These minerals can release sorbed molybdate if they decompose in acidic waters. mdpi.com At neutral to alkaline pH, this compound can be taken up into secondary minerals such as powellite (CaMoO₄) and wulfenite (PbMoO₄). mdpi.comcambridge.org However, the formation of powellite may only provide partial attenuation of this compound, particularly at lower concentrations. uky.edu
Oxidation of molybdenite (MoS₂), a common this compound-bearing sulfide mineral, can produce the highly mobile molybdate oxyanion. uky.edu This oxidation can occur abiotically or be facilitated by iron- or sulfide/sulfur-oxidizing bacteria. uky.edu Conversely, molybdate can be converted back to molybdenite through microbially mediated redox reactions under anoxic conditions. uky.edu
The presence of high this compound concentrations in mine wastes can lead to contamination of surrounding soils, sediments, and water. mdpi.comresearchgate.net Waters in mining-affected environments can exhibit elevated this compound concentrations, sometimes exceeding background levels significantly. researchgate.netgov.bc.ca For instance, waters with more than 10 to 20 µg/L this compound are likely impacted by human activities such as mining. gov.bc.ca this compound in mining-affected groundwater is often highly soluble and weakly sorbs onto geological media with low organic content, making its treatment challenging. uky.eduuky.edu
Studies in mining-affected areas have investigated the distribution and speciation of this compound in mine wastes and the factors controlling its mobility. mdpi.comresearchgate.net Research highlights the need for further investigation into the contamination, geochemistry, bioavailability, and microbial cycling of this compound in these environments to improve environmental management and remediation strategies. mdpi.comresearchgate.net
Interactive Table 3: this compound Concentrations in Mine Tailings (Example Data)
| Mine Type | Range of Mo Concentrations in Tailings (mg/kg) |
| Cu- and Cu-Mo-porphyry | <100 to nearly 4000 |
| Other Mine Types | Lower concentrations |
Note: Highest concentrations recorded for Cu- and Cu-Mo-porphyry mines. mdpi.comresearchgate.net
This compound Mobility and Contamination in Mine Wastes
Mining activities, especially those involving Mo- or Cu-Mo-porphyry deposits, can result in mine wastes with significantly elevated Mo concentrations, sometimes reaching up to 4000 mg/kg in tailings. mdpi.comresearchgate.netresearchgate.net This contrasts with typical soil background concentrations, which are often below 10 mg/kg. researchgate.net The liberation of Mo into the environment primarily occurs through the oxidation of sulfide minerals like molybdenite (MoS₂), which is a common Mo-bearing mineral in many ore deposits. mdpi.comlyellcollection.orggeoscienceworld.org
Once liberated, this compound typically exists as the molybdate oxyanion (MoO₄²⁻) under oxic and suboxic conditions at pH values above approximately 4. mdpi.comresearchgate.net The mobility of molybdate is influenced by pH and the presence of certain minerals. While molybdate tends to be mobile under neutral to alkaline conditions, its mobility can be attenuated under moderately acidic conditions through sorption onto secondary iron(III) minerals such as ferrihydrite, schwertmannite, and jarosite, which commonly form in mining-affected environments. mdpi.comresearchgate.netgeoscienceworld.org However, these iron(III) phases can dissolve in strongly acidic waters, such as acid mine drainage (AMD), potentially releasing the sorbed molybdate. mdpi.com
Studies have shown a wide range of dissolved Mo concentrations in mining-affected waters, including tailings pore waters and mine drainage. mdpi.comresearchgate.net These concentrations can exceed drinking and irrigation water guidelines by one to two orders of magnitude. mdpi.com For instance, Mo concentrations above 10 mg/L have been observed in drainage waters from selected mining waste at the Antamina mine. lyellcollection.orggeoscienceworld.org In British Columbia, Canada, dissolved Mo concentrations in waters downstream of mine discharge have been reported to range from 0.005 to 11.4 mg/L, compared to background levels of 0.003 to 0.22 mg/L. ubc.ca
The mobility of Mo in mine wastes is also influenced by the presence of other elements and the formation of secondary minerals. Under neutral to alkaline pH conditions, the formation of secondary minerals like powellite (CaMoO₄) and wulfenite (PbMoO₄) can limit molybdate mobility. mdpi.comgeoscienceworld.org Research using Mo stable isotopes has provided insights into Mo attenuation processes, highlighting the role of sorption onto iron(III)-(oxyhydr)oxides in oxic environments as a primary driver for Mo removal. acs.orgusask.ca
Data on Mo concentrations in mining-affected waters illustrate the potential for contamination:
| Location | Water Type | Dissolved Mo Concentration Range (mg/L) |
| Tailings Impoundments | Pore Water/Mine Drainage | Elevated (Exceeds guidelines) |
| Acid to Slightly Alkaline Mine Drainage | Drainage Water | Elevated (Exceeds guidelines) |
| Antamina Mine, Peru | Drainage Water | > 10 |
| British Columbia, Canada | Downstream of Mine Discharge | 0.005 - 11.4 |
| British Columbia, Canada | Background Waters | 0.003 - 0.22 |
Sorption and Mineral Formation of this compound in Acid Mine Drainage
Acid mine drainage (AMD) is characterized by low pH, high sulfate concentrations, and elevated levels of various heavy metal ions, resulting from the oxidation of sulfide minerals in mine waste. researchgate.netd-nb.infoiwaponline.com While AMD is typically associated with the mobilization of many metals under acidic conditions, the behavior of this compound, which primarily exists as the molybdate oxyanion (MoO₄²⁻), is somewhat different. geoscienceworld.org
Molybdate sorption is an important attenuation mechanism in mining environments, particularly under moderately acidic conditions. mdpi.comgeoscienceworld.org Secondary iron(III) minerals such as ferrihydrite, schwertmannite, and jarosite, which are prevalent in AMD settings, can effectively sorb molybdate. mdpi.comresearchgate.net Studies have shown that inner-sphere complexation of Mo(VI) with ferrihydrite is a primary process for Mo removal in oxic environments. acs.orgusask.ca The maximum adsorption of molybdate onto positively charged metal oxides typically occurs between pH 4 and 5. researchgate.net
However, under strongly acidic conditions characteristic of AMD (typically pH 2.0-3.0), the dissolution of these iron(III) phases can release previously sorbed molybdate, contributing to Mo mobility. mdpi.comresearchgate.net Despite this, some studies suggest that this compound is less of a concern at extremely acidic AMD sites compared to neutral rock drainage (NRD) sites where molybdate adsorption is less effective. lyellcollection.orggeoscienceworld.org
Mineral formation also plays a role in controlling Mo concentrations in mine drainage, although its significance can vary with pH. Under neutral to alkaline pH conditions, the precipitation of minerals like powellite (CaMoO₄) and wulfenite (PbMoO₄) can limit molybdate solubility. mdpi.comgeoscienceworld.org Batch and column experiments have demonstrated that wulfenite can form rapidly in the presence of lead, while powellite formation is kinetically limited but can still significantly reduce Mo concentrations in the presence of calcite. geoscienceworld.org These minerals have been identified in this compound-bearing waste rock, providing evidence of their role in affecting Mo mobility under field conditions. geoscienceworld.org
In AMD, while the acidic conditions may not favor the formation of these specific molybdate minerals, other processes can influence Mo behavior. For instance, co-precipitation with iron and aluminum oxides and hydroxides, interaction with hydrogen sulfide to form insoluble MoS₂, and complexation with dissolved organic compounds have been suggested as fate processes for molybdate in water. ubc.ca
Research findings highlight the complex interplay between sorption and mineral formation in controlling Mo in mining environments:
Molybdate is strongly sorbed onto secondary Fe(III) minerals (ferrihydrite, schwertmannite, jarosite) in moderately acidic waters. mdpi.comresearchgate.net
Inner-sphere complexation with ferrihydrite is a key Mo removal mechanism in oxic conditions. acs.orgusask.ca
Dissolution of Fe(III) phases in strong AMD can release sorbed molybdate. mdpi.comresearchgate.net
Molybdate adsorption is less effective at neutral to alkaline pH compared to moderately acidic conditions. lyellcollection.orggeoscienceworld.org
Precipitation of powellite (CaMoO₄) and wulfenite (PbMoO₄) can limit Mo mobility under neutral to alkaline pH. mdpi.comgeoscienceworld.org
Wulfenite formation is rapid in the presence of lead, while powellite formation is kinetically limited. geoscienceworld.org
Advanced Materials Science Applications of Molybdenum Research
Molybdenum in High-Performance Alloys and Composites
This compound plays a pivotal role in enhancing the performance of various alloys and composites, making them suitable for applications requiring exceptional mechanical strength, high-temperature stability, and wear resistance.
Role of this compound in Enhancing Mechanical Properties of Steel Alloys
The addition of this compound to steel alloys significantly improves their mechanical properties. This compound enhances hardness and strength, particularly at elevated temperatures, by forming solid solutions with iron and influencing the steel's microstructure openaccessjournals.commetalzenith.com. It contributes to increased toughness, which is crucial for resisting impact and deformation openaccessjournals.commetalzenith.com. This compound also improves the steel's resistance to corrosion and oxidation, especially in acidic and chloride-rich environments, making it valuable for chemical and marine applications openaccessjournals.com. Furthermore, this compound-containing steels maintain their strength and hardness at high temperatures, making them suitable for components like turbine blades and heat exchangers openaccessjournals.com.
This compound increases the hardenability of steel, allowing for deeper hardening during quenching and heat treatment processes haihaopipe.comresearchgate.net. This leads to improved mechanical properties and helps prevent temper brittleness haihaopipe.com. The presence of this compound can also refine the grain structure of steel, further contributing to increased strength and toughness metalzenith.comhaihaopipe.comresearchgate.net. Research indicates that adding approximately 0.2% this compound can increase tensile strength by several hundred MPa, depending on the steel grade and heat treatment metalzenith.com. This compound's precipitation hardening effect, especially in combination with elements like chromium and vanadium, is critical in high-strength steels, leading to enhanced fatigue life, wear resistance, and creep strength metalzenith.com.
Data Table: Effect of this compound on Steel Properties
| Property | Effect of this compound Addition |
| Hardness & Strength | Increased, especially at high temperatures |
| Toughness | Improved resistance to impact and deformation |
| Corrosion Resistance | Enhanced, particularly in acidic and chloride environments |
| Heat Resistance | Maintains strength and hardness at elevated temperatures |
| Hardenability | Increased depth of hardening during quenching |
| Grain Structure | Refined |
| Creep Resistance | Improved under long-term stress at high temperatures |
| Wear Resistance | Enhanced |
| Tensile Strength | Can increase by several hundred MPa with ~0.2% addition |
This compound-Containing Materials for High-Temperature and Stress Applications (e.g., Aerospace, Energy Sector)
This compound and its alloys are extensively used in applications that demand materials capable of withstanding extreme temperatures and high stress, such as in the aerospace and energy sectors openaccessjournals.comimoa.infoe3s-conferences.orgrefractorymetal.orgvincentmetals.com. This compound's high melting point (2623°C) and stability at elevated temperatures are key factors openaccessjournals.commetalzenith.com.
In the aerospace industry, this compound steels and alloys are utilized in components that experience extreme conditions, including turbine blades, exhaust systems, rocket nozzles, combustion chambers, and heat shields openaccessjournals.come3s-conferences.orgvincentmetals.comsamaterials.com. Their high-temperature strength, resistance to thermal fatigue, and favorable strength-to-weight ratio are critical for improving fuel efficiency and ensuring structural integrity openaccessjournals.com. TZM (titanium-zirconium-molybdenum) and MHC (this compound-hafnium-carbon) alloys are notable examples used in aerospace for their exceptional strength and high-temperature resistance vincentmetals.com.
The energy sector also heavily relies on this compound-containing materials for equipment exposed to harsh environments openaccessjournals.comimoa.info. This includes components in oil and gas drilling, nuclear reactors, and power plant turbines openaccessjournals.comvincentmetals.com. This compound steels offer the necessary corrosion resistance and strength to operate reliably under high temperatures and pressures, contributing to reduced maintenance costs and increased safety metalzenith.com. This compound's compatibility with hot gases and its high-temperature strength also make it suitable for use in aerospace and defense industries samaterials.com.
This compound alloys are also used in high-temperature furnaces, materials processing equipment, and for thermal spray coatings due to their unique combination of thermal and electrical conductivity, low thermal expansion, and resistance to wear and abrasion imoa.inforefractorymetal.orgsamaterials.com.
Research on this compound-Based Lubricant Additives
Research into this compound-based lubricant additives focuses on improving the tribological properties of base oils to reduce friction and wear mdpi.com. This compound disulfide (MoS₂) is a prominent 2D nanomaterial investigated for this purpose due to its excellent tribological characteristics mdpi.comresearchgate.net.
MoS₂ nanoparticles have shown high performance as solid lubricants and oil additives, reducing wear and friction coefficients researchgate.net. The layered structure of MoS₂, similar to graphene, allows sheets to slide easily over one another, contributing to its lubricating properties researchgate.net.
Traditional anti-wear and extreme pressure additives often generate beneficial products through reactions with metal surfaces mdpi.com. This compound-based organometallic compounds, such as this compound dithiocarbamates (Mo-DTCs), have been used as friction modifiers in lubricants since the 1960s lube-media.comgoogle.com. Non-sulfur containing oil-soluble molybdates have also been explored lube-media.com.
Recent research explores functionalizing MoS₂ with hydrophilic molecules, such as urea (B33335), to improve its dispersion stability in lubricating oils and enhance its tribological performance mdpi.commdpi.com. Studies have shown that urea-functionalized MoS₂ can lead to a significant decrease in the coefficient of friction and a substantial reduction in wear rate mdpi.com. Density functional theory (DFT) calculations suggest that urea can reside on the surface and within the interlayer spacing of MoS₂, weakening van der Waals forces and promoting interlayer sliding, which aids friction reduction and the longevity of tribofilms mdpi.com.
Combinations of this compound and boron-based additives, including Mo-DTC and this compound amide (Mo-AMIDE), have been investigated for use in electric vehicle fluids, showing promising results in maintaining electrical conductivity and providing synergistic friction reduction in aged oils lube-media.com.
This compound in Electronic and Optoelectronic Materials Research
This compound compounds, particularly this compound disulfide (MoS₂), are subjects of extensive research for their potential in electronic and optoelectronic applications due to their unique electrical and optical properties.
This compound Disulfide (MoS₂) in Transistors and Flexible Electronics
Two-dimensional (2D) this compound disulfide (MoS₂) has emerged as a promising material for transistors and flexible electronics due to its unique electronic properties and atomically thin structure mdpi.comresearchgate.netsslab.org.cnacs.org. Unlike some other 2D materials, MoS₂ possesses a tunable bandgap, high carrier mobility, superior mechanical strength, and exceptional chemical stability mdpi.comacs.org.
MoS₂ can be used as the channel material in field-effect transistors (FETs) acs.org. Research has demonstrated MoS₂ transistors with high on/off ratios (around 10⁸ to 10¹⁰) and carrier mobility values ranging from approximately 55 to 500 cm²/V·s mdpi.comsslab.org.cn. These properties are comparable to or exceed those of silicon-based transistors in certain aspects mdpi.com.
The atomically thin nature of MoS₂ makes it particularly attractive for flexible and wearable electronics mdpi.comresearchgate.netacs.org. MoS₂ transistors have been successfully fabricated on flexible substrates, exhibiting excellent bending radii and strain tolerance researchgate.netsslab.org.cn. This has enabled the development of flexible and transparent MoS₂-based transistor arrays and logic circuits on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) sslab.org.cn. Research is ongoing to improve the large-area scalability, stability, and efficiency of MoS₂-based flexible devices mdpi.com.
MoS₂-based flexible transistors are being explored for integration into various applications, including wearable sensors, electronic skins, and flexible displays mdpi.comsslab.org.cnacs.org. The ability to fabricate high-performance transistors on flexible substrates is a significant step towards realizing next-generation flexible and wearable electronic systems mdpi.comresearchgate.net.
Research on MoS₂ for Photodetectors and Light-Emitting Devices (LEDs, Lasers)
This compound disulfide (MoS₂) is also a subject of significant research for its applications in optoelectronic devices, including photodetectors and light-emitting devices like LEDs and lasers bohrium.comresearchgate.net. MoS₂ exhibits strong interaction with light and has a tunable bandgap, making it suitable for these applications bohrium.comscispace.com.
MoS₂-based photodetectors have shown promising performance, with research focusing on improving their responsivity, detectivity, and response speed across a wide range of wavelengths researchgate.netscispace.comrsc.orgaip.org. Studies have explored using different thicknesses of MoS₂ films to optimize photodetector performance, with devices around 18 nm thickness showing high responsivity and low noise equivalent power aip.org.
Various strategies are being investigated to enhance the performance of MoS₂ photodetectors, including forming heterostructures with other materials like silicon, halide perovskites, quantum dots, and other 2D transition metal dichalcogenides researchgate.netscispace.comrsc.org. Chemical doping and surface functionalization of MoS₂ atomic layers are also being explored to boost carrier mobility and light absorption rsc.org. These efforts have resulted in MoS₂-based photodetectors with remarkably high photoresponsivity and detectivity, operating from the deep-ultraviolet to the long-wavelength infrared region scispace.comrsc.org.
In addition to photodetectors, MoS₂ is being researched for its potential in light-emitting devices. Its direct bandgap in monolayer form allows for efficient light emission, making it a candidate for LEDs and potentially lasers researchgate.netbohrium.comresearchgate.net. Research in this area focuses on optimizing the material properties and device structures to improve emission efficiency and control the emitted light characteristics.
Data Table: MoS₂ in Electronic and Optoelectronic Applications
| Application | Role of MoS₂ | Key Properties Utilized |
| Transistors | Channel material in field-effect transistors (FETs) | Tunable bandgap, high carrier mobility, atomic thickness |
| Flexible Electronics | Enabling flexible and transparent devices | Superior mechanical strength, flexibility, atomic thickness |
| Photodetectors | Light-sensing material | Strong light interaction, tunable bandgap, high responsivity |
| Light-Emitting Devices | Potential for LEDs and lasers | Direct bandgap (monolayer), light emission properties |
This compound in Thin-Film Solar Cells (e.g., CIGS Photovoltaics)
This compound plays a crucial role as the back contact material in copper indium gallium selenide (B1212193) (CIGS) thin-film solar cells. Its selection is based on several favorable properties: good electrical conductivity, high-temperature stability during the CIGS deposition process, and good adhesion to the substrate, typically soda-lime glass. aip.orgpveducation.orgresearching.cn this compound's work function is also well-matched with the CIGS absorber layer, contributing to the formation of an ohmic contact, which is essential for efficient charge carrier collection. researching.cnnih.gov
During the fabrication of CIGS solar cells, an interfacial layer of this compound diselenide (MoSe₂) often forms between the this compound back contact and the CIGS absorber layer due to the selenization process. nih.govscirp.org This MoSe₂ layer can enhance adhesion at the interface and, when thin, can act as an electron reflector, reducing recombination at the back contact and improving current density (Jsc). scirp.orgresearchgate.net However, the thickness of the MoSe₂ layer needs to be optimized, as a thick layer can increase resistivity and hinder current collection, negatively impacting electrical parameters like fill factor (FF). scirp.org
Research focuses on optimizing the properties of the this compound thin film back contact through various deposition techniques, such as DC and RF magnetron sputtering. aip.orgresearching.cnaip.org Studies investigate the effect of deposition parameters, like argon flow rate, on the resistivity, residual stress, and adhesion of the this compound films. aip.orgaip.org For instance, research has shown that the resistivity of both this compound and sodium-doped this compound thin films can increase with increasing argon flow rate during sputtering. aip.orgaip.org Sodium diffusion from the soda-lime glass substrate through the this compound layer into the CIGS absorber layer is also known to enhance cell performance, although its exact role is still being studied. pveducation.orgresearchgate.net It is associated with the passivation of grain boundary defects and increased charge carrier concentration. pveducation.org
The desired resistivity for a this compound back contact in CIGS solar cells is typically in the range of 1 × 10⁻⁵ to 5 × 10⁻⁵ Ω·cm. researching.cn Achieving highly adhesive and conductive this compound films is crucial for fabricating high-efficiency CIGS cells. researching.cn
Nanotechnology Applications of this compound Disulfide
This compound disulfide (MoS₂) is a layered transition metal dichalcogenide that has garnered significant attention in nanotechnology due to its unique electronic, optical, and electrochemical properties, particularly in its nanoscale forms. sioc-journal.cnresearchgate.netresearchgate.nettandfonline.com Its layered structure, similar to graphene, provides a large specific surface area and the potential for surface modification, making it suitable for various applications. sioc-journal.cnresearchgate.net
Nanostructured MoS₂ is being explored for applications in optoelectronic devices, catalysis, sensing, and energy storage and conversion. sioc-journal.cn Its semiconducting nature and high surface area make it a promising material for gas sensing applications. tandfonline.com MoS₂-based sensors, often fabricated as field-effect transistors (FETs), utilize pure or functionalized MoS₂ nanosheets as a dielectric layer to capture target molecules. tandfonline.com
In the field of catalysis, particularly electrocatalysis, MoS₂ is being investigated as a potential replacement for expensive noble metal catalysts like platinum, especially for the hydrogen evolution reaction (HER) in water splitting. tandfonline.comresearchgate.netscielo.org.mx Its suitable bandgap for water splitting, low Gibbs free energy for hydrogen adsorption, and ease of production contribute to its promise as an inexpensive and competent catalyst. tandfonline.com Research focuses on enhancing the catalytic activity of MoS₂ by increasing the number of active edge sites, as these possess higher reactivity compared to the basal plane sites. scielo.org.mxmdpi.com Strategies include structural engineering and enhancing charge transfer kinetics, such as confining single metal atoms or integrating with conductive substrates. researchgate.net
Furthermore, MoS₂ is being studied for its potential in energy storage devices like supercapacitors, owing to its high surface area, electrical conductivity, and stability. mdpi.com Its layered structure facilitates efficient ion transport and storage. mdpi.com
This compound in Renewable Energy Technologies Research
This compound is increasingly recognized as a critical material for the transition to green energy due to its essential role in various renewable energy generation and storage technologies. eitrawmaterials.eueuropa.euzimtu.com Its properties, such as strength, heat resistance, and corrosion resistance, are vital for components in demanding environments. zimtu.com
This compound's Contribution to Wind Turbine Components
This compound alloys are crucial in the construction of wind turbines, which are subjected to immense forces and corrosive environments. zimtu.comimoa.info this compound's ability to enhance the strength, toughness, and corrosion resistance of steel makes it a preferred alloying element for critical components. eitrawmaterials.eueuropa.euimoa.info
Specifically, this compound is used in high-strength steels for wind turbine gear components, shafts, and bearings, where it contributes to wear and corrosion resistance, leading to improved performance and reduced maintenance. zimtu.comimoa.info Carburizing steels with chromium-nickel-molybdenum (CrNiMo) alloy concepts are commonly used for gear components, typically containing 0.2–0.3% this compound. imoa.info Research indicates that increasing the this compound content to 0.5–0.8% can lead to substantial performance improvements in gear steels, driven by the increasing torque density in larger turbines. imoa.info
This compound-Based Materials for Hydrogen Power Generation (e.g., Water Splitting)
This compound-based materials are actively being researched as electrocatalysts for the hydrogen evolution reaction (HER), a key process in generating hydrogen fuel through water splitting. tandfonline.comresearchgate.netscielo.org.mxmdpi.combohrium.commdpi.com The goal is to find cost-effective and efficient alternatives to noble metal catalysts like platinum. scielo.org.mxmdpi.commdpi.com
This compound disulfide (MoS₂) is a widely studied this compound-based material for HER due to its catalytic properties. researchgate.netscielo.org.mxbohrium.com While MoS₂ shows promise, challenges include its limited electrical conductivity and the inertness of its basal plane sites, with catalytic activity primarily occurring at the edge sites. researchgate.netscielo.org.mx Research focuses on strategies to enhance MoS₂ activity, such as optimizing synthesis methods, creating composites with carbon materials, doping with non-precious or transition metals, and constructing heterogeneous structures. researchgate.netmdpi.combohrium.commdpi.com For instance, doping with elements like sulfur or nickel has been highlighted for improving HER activity in this compound carbide-based catalysts. mdpi.com Coupling MoS₂ with a conductive carbon matrix can enhance electrical conductivity, dispersion of active sites, and specific surface area. mdpi.com
This compound carbides (MoₓC, such as MoC or Mo₂C) have also attracted significant attention as earth-abundant HER catalysts, exhibiting excellent platinum-like catalytic activity, low cost, and high chemical stability. mdpi.com Mo₂C, for example, has a large exchange current density, but its strong hydrogen binding energy can hinder the desorption of hydrogen protons, limiting activity. mdpi.com Modifications like optimizing synthesis, elemental doping, and heterophase engineering are employed to improve the activity of this compound carbides. mdpi.com
Other this compound-based compounds, including MoSe₂, MoO₂, MoN, MoP, and MoB, are also being explored for their potential in high-efficiency hydrogen production, although their lower intrinsic activity and conductivity present challenges that researchers are addressing through various modifications. mdpi.com this compound carbide-based materials are also being investigated as bifunctional catalysts for full water splitting, which requires catalysts active for both the HER and the oxygen evolution reaction (OER). mdpi.com
Advancements in this compound Materials for Geothermal, Solar, Nuclear, and Hydro Power Generation
This compound is a critical material in several forms of renewable and low-carbon energy generation beyond wind and CIGS solar cells, including geothermal, solar thermal (CSP), nuclear, and hydropower. eitrawmaterials.eueuropa.euiea.org Its high-temperature strength, corrosion resistance, and alloying capabilities are valuable in the demanding environments of these power generation technologies. eitrawmaterials.eueuropa.eu
In geothermal power plants, this compound is a major source of demand among the minerals required, particularly in the context of increasing deployment. iea.org Its resistance to corrosion in aggressive geothermal fluids is crucial for the longevity and reliability of components.
For solar thermal (Concentrating Solar Power - CSP) systems, this compound demand is projected to increase significantly. iea.org While the specific applications are not detailed in the provided snippets, the high temperatures involved in CSP likely necessitate materials with excellent thermal stability and corrosion resistance, properties that this compound alloys possess.
In nuclear power generation, this compound's high melting point and resistance to irradiation damage make it suitable for certain components, although specific details are not provided in the search results. eitrawmaterials.eueuropa.euresearchgate.net Research has investigated the control of irradiation embrittlement in this compound. researchgate.net
This compound alloying also provides superior material performance in components for hydropower generation equipment. researchgate.net While hydropower has relatively lower mineral intensity compared to other renewable sources, this compound's beneficial effects on the properties of irons and steels are leveraged in this sector. iea.orgresearchgate.net
Research into this compound in Energy Efficiency and Carbon Capture Technologies
This compound and its compounds are being explored for their potential contributions to energy efficiency and carbon capture technologies. Research in these areas focuses on utilizing this compound's catalytic properties and its ability to form materials with specific adsorption characteristics.
This compound carbides are being investigated as catalysts for efficient carbon dioxide (CO₂) conversion, offering a promising alternative to noble metal catalysts in heterogeneous catalysis. innovations-report.com Research has demonstrated strategies to fabricate oxidation-resistant this compound oxycarbide (MoOxCy) active sites for reactions like the reverse water-gas shift (RWGS) reaction, which converts CO₂ into carbon monoxide (CO). innovations-report.com Studies have shown that such catalysts can achieve high CO production rates and exhibit long-term stability. innovations-report.com The crucial active sites are believed to be unsaturated MoOxCy species on the surface of this compound carbides. innovations-report.com
This compound disulfide (MoS₂) is also being studied as an adsorbent material for carbon dioxide capture. nih.govresearchgate.netacs.org Research explores the CO₂ gas adsorption capacity of MoS₂ sheets, particularly when doped with transition metals like iron, cobalt, and nickel. nih.govresearchgate.netacs.org Theoretical and experimental studies indicate that substitutional dopants can act as active sites for CO₂ adsorption, and the adsorption performance is dependent on the type and concentration of the dopant. nih.gov For example, nickel-doped MoS₂ has shown relatively high CO₂ uptake capacity compared to pure MoS₂ and MoS₂ doped with iron or cobalt. nih.gov Density functional theory (DFT) studies are used to investigate the electronic and structural properties of doped MoS₂ surfaces and their interaction with CO₂ molecules. researchgate.netacs.org
These research efforts highlight the potential of this compound-based materials in developing more efficient catalysts for CO₂ conversion and effective adsorbents for carbon capture, contributing to strategies for reducing greenhouse gas emissions and closing the carbon cycle. innovations-report.comnih.govpnnl.gov
Analytical Methodologies for Molybdenum Research
Elemental Determination of Molybdenum
Elemental determination of this compound involves quantifying the total amount of the element present in a sample. Various spectroscopic and nuclear methods are utilized for this purpose, depending on the required detection limits and the nature of the sample matrix.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are widely used techniques for the determination of this compound due to their high sensitivity and multi-element capabilities. ICP-MS is particularly capable of determining this compound at trace and ultra-trace levels, offering high sensitivity and selectivity, along with high sample throughput conicet.gov.ar. It has been successfully applied to the analysis of this compound in various matrices, including water samples and biological fluids like serum and plasma conicet.gov.arnih.gov. For instance, an ICP-MS method for this compound determination in human serum involved direct dilution of the sample, achieving a detection limit of 0.2 µg/L and a lower limit of quantification of 0.6 µg/L nih.gov. Another study utilized ICP-MS with isotope dilution for measuring total this compound and stable isotope concentrations in human blood plasma, achieving concentration RSDs of less than 2% for replicates rsc.org.
ICP-OES is also a valuable technique for this compound determination, offering high matrix tolerance and multi-element analysis capability perkinelmer.com. While generally less sensitive than ICP-MS for ultra-trace levels, advanced ICP-OES models can achieve limits of quantitation for this compound down to 2 ppb in solution spectro.com. The determination of this compound by ICP-OES can sometimes be challenging in complex matrices due to spectral interferences perkinelmer.com. Techniques like solvent extraction can be coupled with ICP-OES to improve sensitivity and minimize interferences, as demonstrated in a method for this compound determination in soils, sediments, and rocks involving extraction into heptan-2-one . Solid phase extraction coupled with ultrasonic nebulization and ICP-OES has also been used for trace this compound determination in water samples, achieving sub-µg/L levels with good recoveries conicet.gov.ar.
Electrothermal Atomic Absorption Spectrometry (ETAAS)nih.govpsu.edu
Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace Atomic Sbsorption Spectrometry (GFAAS), is a sensitive technique for the determination of trace this compound, particularly in samples where very low detection limits are required researchgate.netresearchgate.net. ETAAS involves atomizing the sample in a graphite furnace and measuring the absorbance of specific wavelengths of light by the free this compound atoms. This method is suitable for analyzing this compound in various sample types, including water, biological materials, and environmental solids researchgate.netresearchgate.netrsc.org. Preconcentration techniques, such as solid phase extraction or dispersive liquid-liquid microextraction (DLLME), are often coupled with ETAAS to enhance sensitivity and achieve lower detection limits for trace this compound analysis in matrices like water researchgate.netmdpi.com. For example, a DLLME-ETAAS method for this compound in groundwater achieved a detection limit of 0.017 µg/L and a quantification limit of 0.062 µg/L mdpi.com. Flow injection on-line coprecipitation preconcentration coupled with ETAAS has also been developed for determining trace this compound in water, human hair, and high-purity reagents, yielding detection limits as low as 0.02 µg/L researchgate.net.
Spectrophotometric Methods for this compound Quantificationnih.govpsu.edukemdikbud.go.id
Spectrophotometric methods offer a simple, cost-effective, and widely accessible approach for the quantification of this compound, often relying on the formation of colored complexes that absorb light at specific wavelengths imoa.info. These methods are particularly useful for routine analysis and in laboratories where more sophisticated instrumentation is not available researchgate.net. Various complexing agents have been developed for spectrophotometric this compound determination, including thiocyanate (B1210189), dithiol, and various organic reagents researchgate.netresearchgate.net. The thiocyanate method, based on the formation of a colored complex with Mo(V), is a common approach, although the stability of the complex can be a consideration researchgate.net. Other methods involve the formation of ternary complexes to enhance sensitivity and selectivity. For instance, a method utilizing the reaction of Mo(VI) with bromopyrogallol red (BPR) in the presence of benzyldimethyldodecylammonium bromide (BDDA) has been applied to this compound determination in soil and soil extracts nih.gov. Another spectrophotometric method for Mo(VI) involves the formation of a ternary complex with 4-nitrocatechol (B145892) (4NC) and benzalkonium chloride (BZC), which can be extracted into chloroform, offering a low detection limit and high molar absorptivity imoa.info. Catalytic spectrophotometric methods, which utilize the catalytic effect of this compound on certain reactions, have also been developed for the determination of trace this compound in various samples, including water and plant materials nih.govsphinxsai.com.
Table 1: Examples of Spectrophotometric Methods for this compound Determination
| Complexing Agent(s) | Absorption Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range | Sample Type | Reference |
| N-phenylbenzimidoyl thiourea (B124793) (PBITU) | 470 | 7.6 x 10⁴ | 20 - 1000 ng mL⁻¹ | Environmental, Biological | researchgate.net |
| Thiocyanate (SCN⁻) + MTOAC | - | - | 20 - 1000 ng mL⁻¹ | Environmental, Biological | researchgate.net |
| Thiosulphate complex | 475 | - | 0 - 32 µg Mo per ml solvent | Synthetic, Industrial | rsc.org |
| Bromopyrogallol red (BPR) + BDDA | 601 | 6.95 x 10⁴ | 0.08 - 0.40 µg mL⁻¹ | Soil, Soil extracts | nih.gov |
| 4-Hydroxybenzaldehyde thiosemicarbazone | 365 | 1.25 x 10⁴ | 0.038 - 0.3837 µg/ml | Alloys | ebsco.com |
| 4-Nitrocatechol (4NC) + Benzalkonium Chloride (BZC) | 439 | 5.5 x 10⁴ | 18.6 - 3100 ng cm⁻³ | Water, Steels | imoa.info |
| Pyrogallol red (PGR) + C18mimBr | - | - | - | Water | asme.org |
Neutron Activation Analysis for Trace Molybdenumnih.govpsu.edu
Neutron Activation Analysis (NAA) is a highly sensitive non-destructive technique used for the determination of trace elements, including this compound researchgate.net. The method involves irradiating a sample with neutrons, which causes certain isotopes of this compound to become radioactive. The emitted gamma rays are then measured to identify and quantify the this compound content researchgate.net. NAA is particularly useful for analyzing trace this compound in complex matrices without extensive sample preparation, minimizing the risk of contamination researchgate.netakjournals.com. It has been applied to the determination of trace this compound in various materials, such as tungsten and biological samples like urine and liver akjournals.comakjournals.comste-mart.com. Radiochemical separation schemes are often employed in conjunction with NAA to isolate this compound from interfering elements and improve detection limits ste-mart.com. For instance, a radiochemical NAA method for this compound and uranium in biological materials achieved detection limits of 2.5 ppb for this compound in approximately 200 mg samples nih.govsphinxsai.com. NAA can also be used to assess the efficiency of this compound recovery in separation studies alsglobal.se.
X-ray Fluorescence and Proton Induced X-ray Excitation Spectrometrypsu.educiaaw.org
X-ray Fluorescence (XRF) and Proton Induced X-ray Excitation (PIXE) Spectrometry are non-destructive techniques that can be used for the elemental analysis of this compound. XRF involves exciting atoms in a sample with X-rays, causing them to emit characteristic secondary X-rays that are specific to each element. PIXE similarly uses a beam of protons to induce the emission of characteristic X-rays researchgate.net. Both techniques allow for the simultaneous analysis of multiple elements. XRF can be used for the determination of this compound in various samples, including food, often in conjunction with pre-concentration techniques like carbonization to improve detection limits nih.gov. PIXE offers high sensitivity and multi-element capability, making it suitable for determining this compound in various matrices, including solid, liquid, and aerosol filter samples . It is a non-destructive method that requires minimal sample preparation . The detection limit for this compound by PIXE has been reported to be around 4.12 ppm .
This compound Isotope Analysis
This compound has several stable isotopes, and the analysis of their ratios provides valuable insights in various fields, including geology, environmental science, and biological studies nih.govrsc.org. Isotope analysis is typically performed using mass spectrometry techniques that can precisely measure the relative abundances of different isotopes.
Multiple-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), particularly Negative Thermal Ionization Mass Spectrometry (N-TIMS), are the primary techniques for high-precision this compound isotope analysis nih.govmanchester.ac.ukxml-journal.netnih.gov. MC-ICP-MS is widely used for determining mass-dependent this compound isotopic variations in natural materials manchester.ac.ukacs.org. Various approaches are employed to correct for instrumental mass bias, including the double-spike method using enriched this compound isotopes and external bracketing with standard-sample comparisons manchester.ac.ukacs.org. The double-spike method generally offers better precision for this compound isotopic analyses of natural samples manchester.ac.uk.
N-TIMS is another technique capable of high-precision this compound isotope analysis, often achieving better precision compared to MC-ICP-MS for certain isotope ratios xml-journal.netnih.gov. In N-TIMS, this compound is typically measured as the MoO₃⁻ ion xml-journal.netnih.gov. Careful correction for oxygen isotopic interferences is crucial for accurate results nih.gov. Methods involving loading samples onto rhenium filaments with emitters like SrCl₂ or La(NO₃)₃ are used to enhance ion beam intensity and achieve stable measurements nih.gov. Sample preparation for isotope analysis often involves chemical separation procedures to isolate this compound from the sample matrix and minimize interferences manchester.ac.ukxml-journal.net. These separation schemes can involve ion exchange chromatography xml-journal.netacs.org.
This compound isotope ratios, such as ⁹⁷Mo/⁹⁵Mo and ⁹⁸Mo/⁹⁵Mo, are commonly used for studying small isotopic variations rsc.org. Reference materials like NIST SRM 3134 are used to define the isotopic scale and ensure comparability between laboratories rsc.orgacs.org. Research findings using this compound isotope analysis have provided insights into processes such as mantle recycling and paleoredox conditions acs.org. Density Functional Theory (DFT) calculations are also employed to understand the theoretical basis of this compound isotope fractionation in different chemical species.
Table 2: Common this compound Isotopes Used in Isotope Analysis
| Isotope | Natural Abundance (%) |
| ⁹²Mo | 14.65 |
| ⁹⁴Mo | 9.74 |
| ⁹⁵Mo | 15.92 |
| ⁹⁶Mo | 16.68 |
| ⁹⁷Mo | 9.55 |
| ⁹⁸Mo | 24.13 |
| ¹⁰⁰Mo | 9.33 |
Note: Natural abundances are approximate and can vary slightly.
MC-ICP-SFMS for this compound Isotope Ratios
Multi-collector Inductively Coupled Plasma - Sector Field Mass Spectrometry (MC-ICP-SFMS) is a primary technique employed for the precise measurement of this compound isotope ratios. This method allows for the simultaneous collection of multiple isotopes, significantly improving the precision of isotopic measurements compared to single-collector methods. MC-ICP-SFMS is typically used for the analysis of this compound isotope ratios such as ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, and ⁹⁸Mo. alsglobal.se The accuracy and precision of isotopic measurements by MC-ICP-MS are influenced by various factors that may arise during sample preparation and mass spectrometric analysis. ALS Scandinavia, for instance, utilizes MC-ICP-SFMS for high-precision isotope ratio measurement packages for this compound. alsglobal.sealsglobal.se
Research has been conducted to evaluate the ability of MC-ICP-MS to precisely and accurately determine the isotopic composition of this compound extracted from materials like molybdenite. Studies have also investigated mass dependence effects for the accurate determination of this compound isotope amount ratios by MC-ICP-MS using synthetic isotope mixtures. nih.gov This methodology allows for the experimental determination of calibration factors for various this compound isotope amount ratios, avoiding assumptions about mass-dependent isotope fractions. nih.gov
Matrix Separation Techniques for Enhanced Isotope Measurement Accuracy
Accurate determination of this compound isotope ratios, especially in complex matrices like geological samples or uranium-rich materials, necessitates thorough separation of this compound from interfering elements. rsc.org Matrix elements can cause isobaric interferences and non-spectral interferences during MC-ICP-MS analysis. researchgate.net These interferences can stem from elements like Fe, Ru, Zr, W, and even phosphate (B84403) from chemical separation resins. rsc.org
Various matrix separation methods have been developed to enhance the accuracy of this compound isotope measurements. ALS Scandinavia has developed a matrix separation method that can be applied prior to analysis by MC-ICP-SFMS for significantly improved measurement uncertainty. alsglobal.se Ion-exchange chromatography is a common technique used for the separation and purification of this compound from silicate (B1173343) and metal matrices. nih.gov A two-column ion-exchange procedure has been adopted in some studies for this compound purification, involving anion-exchange and cation-exchange columns to remove interfering elements like Zr, Mn, and Fe. researchgate.net Three-stage ion-exchange chromatography has also been used, achieving a high degree of purification with this compound yields typically ranging between 42% and 80%. rsc.org Optimized two-stage anion-exchange procedures have been developed to remove matrix elements and collect sharply separated this compound fractions with high recoveries and purity. rsc.org The accurate determination of this compound isotopic compositions requires high this compound recoveries and the avoidance of matrix-element interference effects during chemical procedures. researchgate.net
Applications of this compound Isotope Analysis in Geochemistry and Environmental Tracing
This compound stable isotope analysis is a valuable tool with diverse applications in geochemistry and environmental tracing. The analysis of this compound isotope ratios is useful in fields such as geology, pollution source tracing, and exposure source tracing. alsglobal.se
In geochemistry, mass-dependent this compound isotope effects are used as indicators of paleoredox conditions. nih.gov this compound concentration and isotopic composition in sediments can illustrate changes in geochemical behavior across oxic-sulfidic boundaries in aquatic environments. researchgate.net The this compound isotopic system is also uniquely suited to address issues in cosmochemistry, such as tracing isotopic heterogeneity within the early solar system. nih.govresearchgate.net
This compound stable isotopes are also employed to trace the attenuation and mobility of this compound in various environments. For example, this compound stable isotope analyses have been used to investigate geochemical controls on this compound mobility within tailings management facilities, highlighting the role of sorption onto iron-(oxyhydr)oxides in attenuating this compound in oxic environments. nih.govresearchgate.netacs.org Dissolved this compound concentrations have been found to be inversely correlated with δ⁹⁸/⁹⁵Mo values, where enrichment of heavy this compound isotopes in solution reflects attenuation processes. nih.govacs.org This demonstrates that this compound isotope analysis can effectively trace such processes. nih.govresearchgate.netacs.org
Advanced Techniques for this compound Speciation and Dynamics
Understanding the specific chemical forms (speciation) of this compound and its dynamic behavior in various systems requires advanced analytical techniques beyond total elemental analysis or isotope ratios.
Development of Real-Time Detection Systems for this compound Species
The development of real-time detection systems for this compound species is crucial for monitoring its dynamics in biological and environmental contexts. For instance, real-time fluorescence detection systems have been developed to examine molybdate (B1676688) dynamics in living animal cells. researchgate.net One such system is a Förster resonance energy transfer (FRET)-based nanosensor utilizing a bacterial molybdate-sensor protein. researchgate.net This allows for the real-time imaging of molybdate levels within cells. researchgate.net
In a different application area, convolutional neural network (CNN)-based real-time monitoring algorithms are being developed for additive manufacturing processes involving this compound, such as wire arc additive manufacturing (WAAM). scribd.comresearchgate.net These systems analyze real-time data, like voltage values converted into waveform images, to detect abnormal processes. scribd.com While not directly focused on chemical speciation in a biological or environmental sense, this demonstrates the application of real-time monitoring for processes involving this compound.
Furthermore, research on gas sensors utilizing this compound compounds, such as octahedral this compound iodide clusters supported on graphene, is exploring their potential for real-time detection of pollutant gases like nitrogen dioxide and ammonia (B1221849). acs.org These chemoresistive devices aim for real-time monitoring with properties like sensitivity, selectivity, and fast detection times. acs.org Biosensors based on MoS₂ nanosheet arrays have also been explored for the real-time detection of substances like hydrogen peroxide secreted from living cells. imoa.info
Isotope Dilution Techniques in Agricultural and Biological Studies
Isotope dilution techniques, particularly using ¹⁵N, have been widely applied in agricultural and biological studies to quantify processes related to nitrogen fixation, which can be influenced by this compound availability. This compound is an essential trace element for almost all living organisms, including animals, and is used as a catalytic center of molybdoenzymes involved in metabolism. researchgate.net
The ¹⁵N isotope dilution technique is used to estimate the proportion of nitrogen derived from nitrogen fixation integrated over time. redalyc.orgscielo.br This technique involves applying ¹⁵N labeled fertilizer to the soil and then analyzing the ¹⁵N enrichment in both nitrogen-fixing and non-fixing control crops. redalyc.orgscielo.br This method has been used to evaluate the effect of seeds enriched with phosphorus and this compound on the growth and biological nitrogen fixation of common bean plants. redalyc.orgscielo.brembrapa.brmendeley.comscielo.br Studies have shown that this compound supply can effectively contribute to biological nitrogen fixation and improve grain production in common beans. embrapa.brmendeley.comscielo.br The ¹⁵N isotope dilution technique helps in quantifying the extent of nitrogen fixation under different this compound application rates. embrapa.brmendeley.comscielo.br
While the provided search results primarily highlight ¹⁵N isotope dilution in the context of this compound's role in nitrogen fixation in plants, isotope dilution in general is a powerful analytical technique for accurate quantification of elements in various matrices by adding a known amount of an enriched isotope spike to the sample.
Future Research Directions and Sustainable Molybdenum Chemistry
Development of Low-Cost Molybdenum-Based Materials for Sustainable Applications
The development of low-cost this compound-based materials is a significant area of research aimed at replacing expensive precious metals in various sustainable applications. This compound disulfide (MoS₂) is a prominent example of such a material, extensively studied for its potential in environmental remediation and water treatment due to its large surface area and abundance nih.govresearchgate.net. MoS₂ nanosheets, for instance, have shown promise in contaminant adsorption, photocatalysis, membrane-based separation, sensing, and disinfection acs.org. Research is exploring methods to synthesize cost-effective MoS₂ for applications like sustainable hydrogen production wikipedia.org. Studies have investigated the efficacy of synthesized MoS₂ compared to commercial MoS₂ for removing pollutants like progesterone (B1679170) from water, indicating enhanced properties in synthesized versions researchgate.net. Additionally, low-cost this compound complexes are being explored for sustainable photochemistry, demonstrating potential in light-driven chemical applications and sometimes surpassing the performance of traditional precious metal compounds uni-mainz.de. Utilizing this compound-based industrial waste as a starting material for producing efficient nanocatalysts for water splitting is also an attractive approach for sustainable material development cnr.itd-nb.info.
Rational Design of this compound Catalysts with Enhanced Efficiency and Selectivity
Rational design of this compound catalysts is crucial for improving their efficiency and selectivity in various chemical transformations, contributing to sustainable processes. This compound-based catalysts are pivotal in industrial processes like hydrodesulfurization and selective oxidation, facilitating the conversion of raw materials into valuable products noahchemicals.com. This compound oxide compounds (MoOx) exhibit significant catalytic activity in reactions such as hydrogen evolution and oxygen reduction, supporting sustainable energy conversion and environmental remediation lidsen.com. For instance, this compound oxides are effective catalysts for ammonia (B1221849) oxidation, used in nitric acid production lidsen.com. MoS₂, a 2D layered nanomaterial, is widely used in water treatment due to its catalytic properties researchgate.net. Despite its promise as a cost-effective alternative to platinum in the hydrogen evolution reaction (HER), improving its performance is an ongoing effort sciopen.com. Strategies to enhance MoS₂ catalytic activity include tuning electronic properties, engineering defects, and constructing heterostructures sciopen.comresearchgate.net. Research focuses on understanding the correlation between the atomic structure, electronic configuration, and catalytic kinetics to guide the design of next-generation MoS₂ catalysts researchgate.net. Single-atom this compound-cobalt catalysts are also being explored for sustainable degradation of organic pollutants, where this compound sites play a critical role in electron transfer, enhancing catalytic performance and reducing metal ion dissolution toxicity nih.gov.
Understanding this compound Biogeochemical Cycling in a Changing Climate
Understanding this compound biogeochemical cycling is essential, particularly in the context of a changing climate, as it is a crucial micronutrient with significant environmental roles. This compound is an essential component of nitrogenase, the enzyme responsible for nitrogen fixation, a process vital for plant growth and the global biogeochemical cycles of nitrogen and carbon nih.govacs.org. This compound scarcity can limit biological nitrogen fixation, especially in highly weathered acidic soils, potentially hindering carbon and nitrogen balance in forests nih.gov. Studies have shown that in tropical soils, this compound, rather than phosphorus, can be the limiting nutrient for bacterial nitrogen fixation acs.org. In marine environments, this compound is the most abundant transition metal nih.gov. Research is ongoing to understand how factors like temperature and rainfall influence soil this compound levels and how nitrogen-fixing trees affect this compound cycling in soils usgs.govusgs.gov. The binding of this compound to natural organic matter in soils is suggested to prevent leaching and facilitate its uptake by nitrogen-fixing bacteria princeton.edu.
Exploration of New this compound-Containing Enzyme Functions and Mechanisms
The exploration of new functions and mechanisms of this compound-containing enzymes is a vital area of biochemical research. This compound is an essential component of the active centers of numerous enzymes across all kingdoms of life, catalyzing diverse redox reactions mdpi.comwikipedia.org. These enzymes require this compound to be complexed with a pterin (B48896) scaffold to form the this compound cofactor (Moco), with the exception of bacterial nitrogenase, which contains a unique iron-molybdenum cofactor (FeMoco) mdpi.comwikipedia.org. Over 50 this compound-containing enzymes have been identified, primarily in bacteria, with a few key enzymes found in eukaryotes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidase, aldehyde oxidase, and nitrate (B79036) reductase mdpi.comwikipedia.orglibretexts.org. These eukaryotic enzymes are involved in essential functions such as sulfur-containing amino acid degradation, detoxification, purine (B94841) catabolism, and nitrogen assimilation mdpi.comnih.gov. Research continues to elucidate the complex biosynthesis pathway of Moco and how it is inserted into apoenzymes mdpi.comnih.govresearchgate.net. Understanding the detailed mechanisms of these enzymes, including the role of the pterin component, is an ongoing area of investigation researchgate.net.
Integration of this compound Materials in Advanced Energy Technologies for a Green Transition
The integration of this compound materials in advanced energy technologies is a key focus for enabling a green transition. This compound-based materials are being explored for applications in energy storage devices like supercapacitors and batteries, enhancing their performance and durability lidsen.com. This compound oxides, with their semiconducting properties, are used in electrical and optoelectronic devices, such as hole transport layers in organic solar cells lidsen.com. This compound-based catalysts are instrumental in renewable energy solutions, including the production of biofuels and the synthesis of photocatalysts for solar energy applications noahchemicals.com. Their role extends to fuel cells and hydrogen production noahchemicals.com. MoS₂, in particular, is a promising electrocatalyst for the hydrogen evolution reaction (HER), a crucial process for producing green hydrogen magtech.com.cnresearchgate.net. Research is focused on improving the catalytic activity and stability of MoS₂ for HER through various modification strategies, including phase transition, defect engineering, and doping researchgate.netacs.org. The development of low-cost and scalable procedures for producing Mo-based nanocatalysts from industrial waste for water splitting reactions (HER and oxygen evolution reaction - OER) represents a favorable route towards a green energy transition cnr.itd-nb.info. This compound carbide (MoₓC) compounds are also being investigated as low-cost and stable catalysts for HER, especially when coupled with carbon-based materials mdpi.com.
Q & A
Basic: How can researchers accurately determine the oxidation states of molybdenum in complex compounds?
Methodological Answer:
this compound’s oxidation states (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺) are critical for understanding its reactivity. Use a combination of:
- X-ray Absorption Spectroscopy (XAS): Provides edge-energy shifts to identify oxidation states .
- X-ray Photoelectron Spectroscopy (XPS): Quantifies binding energies of Mo 3d electrons, distinguishing between +4, +5, and +6 states .
- Electrochemical Analysis: Cyclic voltammetry reveals redox potentials linked to specific oxidation states.
Considerations: Avoid interference from coordinating ligands by using inert matrices or computational validation (e.g., DFT calculations) .
Basic: What experimental approaches are used to study this compound’s role in enzymatic systems (e.g., nitrogenase)?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR): Detects paramagnetic Mo centers in enzymes like nitrogenase during catalytic cycles .
- Kinetic Isotope Effects (KIE): Track Mo’s role in bond-breaking/formation using deuterated substrates.
- Site-Directed Mutagenesis: Replace Mo-coordinating amino acids (e.g., cysteine) to probe mechanistic contributions .
Data Tip: Correlate enzymatic activity with Mo content via ICP-MS after protein purification .
Advanced: How can researchers resolve contradictions in reported catalytic activities of this compound-based catalysts?
Methodological Answer:
Contradictions often arise from variations in synthesis conditions or characterization methods. Address this by:
- Systematic Parameter Screening: Test catalysts under identical temperatures, pressures, and feedstocks .
- In Situ Characterization: Use Raman spectroscopy or environmental TEM to monitor active sites during reactions .
- Statistical Meta-Analysis: Apply ANOVA to compare datasets from literature, identifying outliers or confounding variables (e.g., moisture sensitivity) .
Advanced: What strategies integrate computational and experimental data for this compound compound design?
Methodological Answer:
- Density Functional Theory (DFT): Predict Mo-ligand bond strengths and reaction pathways; validate with experimental kinetics .
- Molecular Dynamics (MD): Simulate Mo-based alloy stability at high temperatures; compare with TGA/DSC results .
- Machine Learning: Train models on existing crystallographic data (e.g., Cambridge Structural Database) to predict new Mo-complex geometries .
Pitfall Avoidance: Ensure computational models account for solvent effects and spin states to match experimental conditions .
Basic: What synthesis methods are optimal for producing this compound-based nanomaterials?
Methodological Answer:
- Solvothermal Synthesis: Control nanoparticle size (2–50 nm) using capping agents like PVP .
- Chemical Vapor Deposition (CVD): Grow MoS₂ monolayers with defined edge sites for catalysis .
- Characterization: Validate morphology via TEM and crystallinity via XRD. For surface area, use BET analysis .
Advanced: How to design experiments assessing this compound’s stability in high-temperature alloys?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure oxidation rates of Mo-containing alloys (e.g., TZM) under controlled atmospheres .
- In Situ XRD: Track phase transitions (e.g., Mo→MoO₃) at temperatures >800°C .
- Stress Testing: Use tensile machines with Mo-alloy samples to correlate microstructural defects (SEM-EDS) with mechanical failure .
Basic: What techniques characterize phase composition in this compound-tungsten alloys?
Methodological Answer:
- SEM-EDS: Map elemental distribution (Mo vs. W) .
- XRD: Identify cubic (BCC) vs. hexagonal phases .
- Differential Scanning Calorimetry (DSC): Detect phase transitions during heating/cooling cycles .
Advanced: How to evaluate environmental impacts of this compound leaching from industrial systems?
Methodological Answer:
- Speciation Analysis: Use ICP-MS and ion chromatography to quantify MoO₄²⁻ vs. colloidal Mo in water .
- Ecotoxicity Assays: Test Mo’s effects on model organisms (e.g., Daphnia magna) under varying pH and salinity .
- Geochemical Modeling: Predict long-term Mo mobility in soils using PHREEQC software, incorporating adsorption isotherms .
Key Considerations Across All Questions:
- Reproducibility: Document synthesis protocols and instrument parameters in detail (e.g., heating rates, precursor concentrations) .
- Data Validation: Use triplicate measurements and statistical tools (e.g., Student’s t-test) to confirm significance .
- Ethical Compliance: Adhere to safety guidelines for handling MoO₃ (toxic) and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
